molecular formula C9H16O B7803010 2,2,6-Trimethylcyclohexanone CAS No. 62861-88-5

2,2,6-Trimethylcyclohexanone

Cat. No.: B7803010
CAS No.: 62861-88-5
M. Wt: 140.22 g/mol
InChI Key: ZPVOLGVTNLDBFI-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexanone (CAS 2408-37-9) is an alicyclic ketone valued in research for its organoleptic properties and role in synthetic organic chemistry. It is characterized as a colorless to clear liquid with a pungent, thujonic, labdanum, and honey-like odor . As a flavor and fragrance agent, it is assessed as a flavoring substance by JECFA (No. 1108) and has a FEMA number of 3473 . Its primary research and application value lies in its use as a key intermediate and building block in organic synthesis. It is notably used in the preparation of terpenes such as beta-ionone and is a critical precursor in the synthesis of more complex molecules like Damascenone, an important compound in perfumery . The compound has a molecular weight of 140.23 g/mol and a molecular formula of C9H16O . Key physical properties include a boiling point of 178-179 °C and a refractive index of 1.443-1.449 at 20 °C . It is slightly miscible with water but soluble in alcohol . This product is intended for research use only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions; it is a flammable liquid and vapour, may cause skin and serious eye irritation, and may cause respiratory irritation . Incompatible with strong oxidizing agents and strong reducing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6-trimethylcyclohexan-1-one
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InChI

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3
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InChI Key

ZPVOLGVTNLDBFI-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCC(C1=O)(C)C
Source PubChem
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Molecular Formula

C9H16O
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DSSTOX Substance ID

DTXSID20862925
Record name Cyclohexanone, 2,2,6-trimethyl-
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Molecular Weight

140.22 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like
Record name 2,2,6-Trimethylcyclohexanone
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Record name 2,2,6-Trimethylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,2,6-Trimethylcyclohexanone
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Density

0.900-0.907
Record name 2,2,6-Trimethylcyclohexanone
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CAS No.

2408-37-9, 62861-88-5
Record name 2,2,6-Trimethylcyclohexanone
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Record name Cyclohexanone, 2,2,6-trimethyl-
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Record name 2,2,6-TRIMETHYLCYCLOHEXANONE
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Melting Point

-31.8 °C
Record name (±)-2,2,6-Trimethylcyclohexanone
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,6-Trimethylcyclohexanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,2,6-trimethylcyclohexanone (B1581249). The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this cyclic ketone. Key data is presented in structured tables for easy reference, and detailed methodologies for relevant experimental procedures are described. Furthermore, logical relationships concerning the compound's synthesis and reactivity are visualized using Graphviz diagrams.

Introduction

This compound is a substituted cyclic ketone that serves as a valuable intermediate in organic synthesis and is also utilized as a flavoring agent. Its structure, characterized by the presence of three methyl groups on the cyclohexanone (B45756) ring, imparts specific steric and electronic properties that influence its reactivity. Understanding these characteristics is crucial for its effective application in synthetic chemistry and other fields. This guide aims to consolidate and present the core technical information about this compound in a clear and accessible format.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic name and various chemical identifiers.

IdentifierValue
IUPAC Name 2,2,6-trimethylcyclohexan-1-one[1]
CAS Number 2408-37-9[1]
Molecular Formula C₉H₁₆O[1]
SMILES CC1CCCC(C1=O)(C)C[1]
InChI InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3[1]
InChIKey ZPVOLGVTNLDBFI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 140.22 g/mol [1]
Appearance Colorless liquid[1]
Odor Camphoraceous, tobacco-like[1]
Boiling Point 171-173 °C at 760 mmHg
Melting Point Not available
Density 0.900-0.907 g/mL[1]
Refractive Index 1.443-1.449[1]
Solubility Slightly soluble in water[2]
LogP 2.47[3]

Synthesis and Purification

Synthesis from Isophorone (B1672270)

A common route for the synthesis of trimethylcyclohexanones involves the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). While this primarily yields 3,3,5-trimethylcyclohexanone (B147574), modifications and subsequent reactions can lead to other isomers. A detailed experimental protocol for a related transformation is described below.

Experimental Protocol: Selective Hydrogenation of Isophorone [4]

  • Materials: Isophorone, RANEY® Ni catalyst, Tetrahydrofuran (THF).

  • Procedure:

    • In a suitable reactor, combine isophorone with the RANEY® Ni catalyst in THF.

    • Pressurize the reactor with hydrogen gas.

    • The reaction is carried out at a specific temperature and pressure for a set duration to achieve complete conversion of the isophorone.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The resulting crude 3,3,5-trimethylcyclohexanone can be purified by distillation. While this procedure yields the 3,3,5-isomer, it illustrates a general method for the reduction of the isophorone backbone.

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Purification by Distillation

  • Apparatus: A standard fractional distillation setup with a vacuum source and a fractionating column.

  • Procedure:

    • The crude this compound is placed in the distillation flask.

    • The system is evacuated to the desired pressure.

    • The flask is heated to the boiling point of the compound at that pressure.

    • Fractions are collected based on their boiling point, with the pure this compound fraction being collected at the appropriate temperature. The purity of the fractions should be monitored by GC.[5]

Synthesis_Purification Isophorone Isophorone Hydrogenation Catalytic Hydrogenation Isophorone->Hydrogenation Trimethylcyclohexanone_isomers Trimethylcyclohexanone (Isomer Mixture) Hydrogenation->Trimethylcyclohexanone_isomers FractionalDistillation Fractional Distillation Trimethylcyclohexanone_isomers->FractionalDistillation PureProduct This compound (Pure) FractionalDistillation->PureProduct

A simplified workflow for the synthesis and purification of this compound.

Chemical Reactivity

The reactivity of this compound is significantly influenced by the steric hindrance created by the three methyl groups, particularly the two geminal methyl groups at the α-position to the carbonyl group.

Reduction

The carbonyl group of this compound can be reduced to a hydroxyl group to form 2,2,6-trimethylcyclohexanol.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165) [6]

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol (B129727) (or another suitable alcohol solvent), 3 M HCl.

  • Procedure:

    • Dissolve this compound in methanol in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ can be varied, but an excess is typically used.

    • Allow the reaction to proceed at a controlled temperature (e.g., 0 °C or room temperature) for a specified time.

    • After the reaction is complete, cautiously add 3 M HCl to quench the excess NaBH₄ until the pH is acidic.

    • The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude alcohol.

    • Purification can be achieved by chromatography or distillation.

Grignard Reaction

Due to steric hindrance, the reaction of Grignard reagents with this compound can be challenging. Instead of the expected nucleophilic addition to the carbonyl carbon, enolization via abstraction of the α-proton can be a competing reaction.

Experimental Protocol: Grignard Reaction (General Considerations) [7][8]

  • Materials: this compound, Grignard reagent (e.g., methylmagnesium bromide), Anhydrous diethyl ether or THF, Aqueous acid (for workup).

  • Procedure:

    • A solution of this compound in an anhydrous ether is added to a solution of the Grignard reagent at a low temperature (e.g., 0 °C).

    • The reaction mixture is stirred for a period, and the progress is monitored by TLC or GC.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

    • The product is extracted, and the organic layer is processed to isolate the tertiary alcohol (if addition occurred) or the starting ketone (if only enolization occurred). The choice of Grignard reagent and reaction conditions can influence the outcome.

Reactivity Ketone This compound Reduction Reduction (e.g., NaBH4) Ketone->Reduction Grignard Grignard Reaction (e.g., RMgX) Ketone->Grignard Alcohol 2,2,6-Trimethylcyclohexanol Reduction->Alcohol TertiaryAlcohol Tertiary Alcohol (Addition Product) Grignard->TertiaryAlcohol Addition Enolization Enolization (Side Reaction) Grignard->Enolization Proton Abstraction StartingKetone Starting Ketone (Recovered) Enolization->StartingKetone

Reactivity pathways of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms in their unique chemical environments. The carbonyl carbon will appear significantly downfield.

Experimental Protocol: NMR Sample Preparation (General)

  • Materials: this compound, Deuterated solvent (e.g., CDCl₃), NMR tube.

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the spectrum on a suitable NMR spectrometer. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary for a good signal-to-noise ratio in a reasonable time.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Experimental Protocol: FT-IR Analysis (Neat Liquid) [1]

  • Apparatus: FT-IR spectrometer with a suitable sample holder (e.g., salt plates or ATR accessory).

  • Procedure:

    • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR accessory.

    • Acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹). The spectrum will show a strong C=O stretch around 1710 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Analysis (General)

  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • A dilute solution of the sample in a volatile solvent is injected into the GC.

    • The compound is separated from other components on the GC column and then introduced into the mass spectrometer.

    • The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions. The fragmentation is influenced by the stable carbocations that can be formed.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary relevance in a biological context is as a flavoring agent in food and fragrances.[1] While some cyclic ketones and their derivatives have been investigated for various biological activities, specific studies on this compound in drug development or as a modulator of signaling pathways are lacking.[6] Ketone bodies, in general, are known to have roles in metabolism and signaling, but this is a broad class of compounds and does not directly implicate this compound in similar pathways.[9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store away from heat and open flames.

Conclusion

This technical guide has summarized the key chemical and physical properties, structural information, synthesis, reactivity, and spectroscopic data for this compound. The information presented highlights its role as a synthetic intermediate and flavoring agent, with its reactivity being significantly governed by steric hindrance. The provided experimental outlines offer a starting point for laboratory work with this compound. The lack of documented involvement in biological signaling pathways suggests its primary applications remain in the fields of synthetic and materials chemistry.

References

Spectroscopic Profile of 2,2,6-Trimethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6-trimethylcyclohexanone (B1581249), a cyclic ketone of interest to researchers in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The proximity to the electron-withdrawing carbonyl group and the stereochemical arrangement of the methyl groups significantly influence the chemical shifts.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
-CH(CH₃)- (H6)~ 2.4Multiplet1HN/A
-CH₂- (H3, H4, H5)1.6 - 1.9Multiplet6HN/A
-C(CH₃)₂- (gem-dimethyl)~ 1.1Singlet6HN/A
-CH(CH₃)-~ 1.0Doublet3H~ 6-7

Note: The chemical shifts are approximate and can vary based on the solvent and concentration used. The data is based on typical values for similar structures.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms. In this compound, all nine carbon atoms are chemically non-equivalent.

Carbon Assignment Chemical Shift (δ) (ppm)
C=O (C1)> 200
-C(CH₃)₂- (C2)~ 45-55
-CH₂- (C3)~ 35-45
-CH₂- (C4)~ 20-30
-CH₂- (C5)~ 30-40
-CH(CH₃)- (C6)~ 40-50
-C(CH₃)₂- (gem-dimethyl)~ 25-35
-CH(CH₃)-~ 15-25

Note: The chemical shifts are approximate and based on predicted values and data from similar compounds.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the carbonyl group.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 2960-2870C-H (Alkyl) StretchStrong
~ 1715C=O (Ketone) StretchStrong, Sharp
~ 1465C-H (Methylene) BendMedium
~ 1370C-H (Methyl) BendMedium

Data is based on the gas-phase IR spectrum from the NIST Chemistry WebBook.[4][5] The strong absorption at approximately 1715 cm⁻¹ is a clear indicator of a saturated cyclic ketone.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
140~ 20[M]⁺ (Molecular Ion)
125~ 15[M - CH₃]⁺
97~ 30[M - C₃H₇]⁺
83~ 100[M - C₄H₉]⁺ (Base Peak)
69~ 55[C₅H₉]⁺
55~ 80[C₄H₇]⁺
41~ 70[C₃H₅]⁺

Data is based on the mass spectrum from the NIST Chemistry WebBook.[8][9] The fragmentation is driven by the initial ionization at the oxygen atom, followed by characteristic alpha-cleavage of the bonds adjacent to the carbonyl group.[10]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.[11][12]

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

Data Acquisition (using a Bruker 300 MHz spectrometer or similar):

  • Insert the NMR tube into a spinner and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.

  • For ¹H NMR , use a standard single-pulse sequence. Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR , use a standard proton-decoupled single-pulse sequence. A sufficient number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[13]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to create a thin liquid film.

Data Acquisition (using a Fourier-Transform IR spectrometer):

  • Ensure the sample compartment is free of atmospheric water and CO₂ by purging with dry air or nitrogen.

  • Record a background spectrum of the empty sample holder.

  • Place the prepared salt plates with the sample into the spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction (via Gas Chromatography - GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program should be optimized to ensure good separation.

Data Acquisition (using an Electron Ionization Mass Spectrometer):

  • The eluent from the GC is directed into the ion source of the mass spectrometer.

  • The molecules are ionized using a standard electron energy of 70 eV.[14]

  • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight).[14][15]

  • The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

  • The mass spectrum is recorded across a suitable mass range (e.g., m/z 35-200).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Search, Peak Identification MS_Acq->MS_Proc NMR_Analysis Structure Elucidation (Chemical Shifts, Coupling) NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern MS_Proc->MS_Analysis Final_Report Comprehensive Spectroscopic Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2,2,6-trimethylcyclohexanone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (B1581249), a significant ketone in organic synthesis and fragrance chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its known biological interactions, where information is available.

Core Chemical and Physical Data

This compound is a cyclic ketone with the chemical formula C9H16O.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
CAS Number 2408-37-9[1][2]
Molecular Weight 140.22 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 178-179 °C at 760 mmHg[4]
Density 0.9 g/mL[4]
Refractive Index 1.4470 at 20 °C[4]
Purity (GC) >96.0%[3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are critical for reproducible research. The following sections provide in-depth protocols based on established literature.

Synthesis of this compound Hydrazone

This protocol details the conversion of this compound to its corresponding hydrazone, a key intermediate for further functionalization.

Materials:

Procedure:

  • A solution of this compound is prepared in ethanol.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated to 85 °C and stirred for 42 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with brine.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield this compound hydrazone as a white crystalline solid. A 90% yield has been reported for this reaction.

Conversion of Hydrazone to Vinyl Iodide

This procedure outlines the synthesis of a vinyl iodide from the hydrazone intermediate, a versatile precursor for carbon-carbon bond formation.

Materials:

  • This compound hydrazone

  • Iodine (I2)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Dry diethyl ether (Et2O)

  • Celite

Procedure:

  • A solution of this compound hydrazone and DBN (4 equivalents) is prepared in dry diethyl ether.

  • A solution of iodine (2.2 equivalents) in dry diethyl ether is added dropwise to the hydrazone solution.

  • The resulting brownish, turbid solution is stirred at room temperature for 64 hours.

  • The reaction mixture is then filtered through a short pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by filtration through silica (B1680970) gel (eluting with 100% petroleum ether) to afford the vinyl iodide. A yield of 65% has been reported.

Chemical Reactivity and Steric Hindrance

The reactivity of this compound is significantly influenced by the steric hindrance created by the three methyl groups adjacent to the carbonyl carbon. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon.[1][5]

A notable example is its reaction with hydrogen cyanide to form a cyanohydrin. While cyclohexanone (B45756) readily undergoes this reaction in good yield, this compound does not, due to the steric hindrance preventing the cyanide ion from effectively attacking the carbonyl carbon.[1][5]

Steric_Hindrance cluster_cyclohexanone Cyclohexanone cluster_trimethyl This compound C1 Cyclohexanone Product1 Cyanohydrin (Good Yield) C1->Product1 Easy Attack CN1 CN⁻ (Nucleophile) C2 This compound Product2 No Reaction C2->Product2 Hindered Attack CN2 CN⁻ (Nucleophile) Methyl 3 Methyl Groups (Steric Hindrance) Methyl->C2

Caption: Steric hindrance in cyanohydrin formation.

Biological Relevance and Enzymatic Transformations

While extensive research on the specific biological signaling pathways of this compound is limited, studies on related compounds provide insights into potential enzymatic transformations. One such example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a chiral compound of interest.[6]

This biotransformation utilizes two distinct enzymes: Old Yellow Enzyme 2 from Saccharomyces cerevisiae and levodione (B1250081) reductase from Corynebacterium aquaticum.[6]

Enzymatic_Reduction Substrate 2,6,6-Trimethyl-2-cyclohexen-1,4-dione Intermediate Intermediate Ketone Substrate->Intermediate Stereoselective Hydrogenation Product (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone Intermediate->Product Stereospecific Reduction Enzyme1 Old Yellow Enzyme 2 (S. cerevisiae) Enzyme1->Substrate Enzyme2 Levodione Reductase (C. aquaticum) Enzyme2->Intermediate

Caption: Two-step enzymatic synthesis pathway.

Conclusion

This compound is a valuable compound with well-defined chemical properties and synthetic utility. While its direct biological signaling pathways remain an area for further investigation, the study of its chemical reactivity and the enzymatic transformations of related structures provides a solid foundation for researchers in drug development and organic synthesis. The protocols and data presented in this guide are intended to support and facilitate future research in these fields.

References

Introduction to the Chirality of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,2,6-Trimethylcyclohexanone (B1581249)

This guide provides a detailed exploration of the stereochemistry of this compound, a chiral cyclic ketone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the fundamental principles of its chirality, methods for its synthesis, and approaches to the resolution and characterization of its enantiomers.

This compound is a substituted cyclohexanone (B45756) derivative with the chemical formula C₉H₁₆O. The presence of a methyl group at the C-6 position, which is adjacent to the carbonyl group and also bonded to a hydrogen atom and two different carbon atoms within the ring, renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-2,2,6-trimethylcyclohexanone and (S)-2,2,6-trimethylcyclohexanone. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity).

The gem-dimethyl group at the C-2 position does not introduce any additional stereocenters. The stereochemistry of this molecule is therefore defined solely by the configuration at the C-6 carbon.

stereoisomers R_img mirror S_img

Figure 1: Enantiomers of this compound.

Synthesis and Stereochemical Control

The synthesis of this compound can be approached through methods that yield a racemic mixture or through stereoselective routes to produce an excess of one enantiomer.

Synthesis of Racemic this compound

A common route to substituted cyclohexanones is the alkylation of a less substituted precursor. A documented synthesis of racemic this compound involves the methylation of 2,6-dimethylcyclohexanone[1].

Approaches to Enantioselective Synthesis and Resolution

Obtaining enantiomerically enriched or pure this compound requires either an asymmetric synthesis or the resolution of the racemic mixture.

  • Asymmetric Synthesis: While a specific asymmetric synthesis for this compound is not detailed in the searched literature, related enzymatic reactions demonstrate the feasibility of creating chirality at the C-6 position. For instance, the stereoselective enzymatic hydrogenation of the double bond in 2,6,6-trimethyl-2-cyclohexen-1,4-dione using Old Yellow Enzyme 2 from Saccharomyces cerevisiae introduces chirality at the C-6 position, yielding (6R)-2,2,6-trimethylcyclohexane-1,4-dione.[2][3] This highlights a potential biosynthetic route.

  • Chiral Resolution: The separation of the (R) and (S) enantiomers from the racemic mixture is a common strategy. General methods for the resolution of ketones include:

    • Diastereomeric Derivatization: Reaction of the racemic ketone with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

    • Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[4][5][6]

The logical workflow for obtaining and characterizing the pure enantiomers via resolution is depicted below.

resolution_workflow racemic_synthesis Synthesis of (R/S)-2,2,6-trimethylcyclohexanone resolution Chiral Resolution (e.g., Chiral HPLC) racemic_synthesis->resolution enantiomer_R (R)-Enantiomer resolution->enantiomer_R Isolate enantiomer_S (S)-Enantiomer resolution->enantiomer_S Isolate characterization_R Characterization (Optical Rotation, etc.) enantiomer_R->characterization_R characterization_S Characterization (Optical Rotation, etc.) enantiomer_S->characterization_S

Figure 2: General workflow for the resolution and characterization of enantiomers.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₉H₁₆O[7][8]
Molecular Weight 140.22 g/mol [7][8]
CAS Number 2408-37-9 (for racemate)[7][8]
Appearance Colorless liquid[9]
Boiling Point 61-62 °C (at 15 mmHg)[1]
Density ~0.9 g/mL[1]
Refractive Index ~1.4470[1]
Specific Optical Rotation ([α]) of (R)-enantiomer Not Available
Specific Optical Rotation ([α]) of (S)-enantiomer Not Available

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from the synthesis of this compound from 2,6-dimethylcyclohexanone[1].

  • Materials:

  • Procedure:

    • To a solution of potassium tert-butoxide in dry THF at 0 °C, add a solution of 2,6-dimethylcyclohexanone in dry THF dropwise under an inert atmosphere.

    • Stir the resulting mixture at 0 °C for 1 hour.

    • Add methyl iodide to the reaction mixture and allow it to warm to room temperature, stirring for an additional 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation to yield this compound as a yellowish liquid. The reported yield is approximately 90%[1].

Representative Protocol for Chiral Resolution by HPLC

While a specific protocol for this compound is not available, this representative procedure outlines the general steps for separating enantiomers using a chiral HPLC column.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or similar).

    • HPLC-grade solvents (e.g., n-hexane, isopropanol).

    • Racemic this compound sample.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to prepare a dilute solution (e.g., 1 mg/mL).

    • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10 v/v) at a constant flow rate until a stable baseline is achieved.

    • Injection and Elution: Inject the sample onto the column and monitor the elution profile with the UV detector (ketones typically absorb around 280 nm).

    • Method Optimization: Adjust the mobile phase composition (ratio of hexane (B92381) to isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.

    • Fraction Collection: For preparative separation, collect the fractions corresponding to each peak separately.

    • Analysis: Confirm the purity of the separated enantiomers by re-injecting each fraction into the HPLC system. The enantiomeric excess (ee) can be determined from the peak areas.

Conclusion

This compound is a chiral molecule with a single stereocenter at the C-6 position, existing as (R) and (S) enantiomers. While the synthesis of the racemic mixture is well-documented, the specific resolution of its enantiomers and their individual characterization, particularly their optical rotation, are not widely reported in the available literature. The methodologies outlined in this guide, including a detailed synthesis protocol for the racemate and a representative protocol for chiral resolution, provide a strong foundation for researchers working with this and similar chiral ketones. The enzymatic synthesis of related compounds suggests promising avenues for future development of stereoselective syntheses of this compound.

References

Physical properties of 2,2,6-trimethylcyclohexanone boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,2,6-Trimethylcyclohexanone (B1581249): Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties—specifically the boiling point and density—of the organic compound this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data and an understanding of the methodologies used for its determination.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid.[1][2] Its primary physical characteristics, boiling point and density, are summarized in the table below. These values are critical for a variety of laboratory and industrial applications, including reaction condition optimization, purification process design, and formulation development.

Data Presentation: Quantitative Physical Properties

Physical PropertyValueConditions
Boiling Point 178-179 °Cat 760 mmHg (Atmospheric Pressure)[3][4]
61-62 °Cat 15 mmHg[5]
Density 0.869 - 0.907 g/cm³at 20 °C[4][6]
0.904 g/mLNot specified[3]

Experimental Protocols for Property Determination

While the specific experimental records for the determination of the physical properties of this compound are not publicly detailed, the following sections describe the standard and widely accepted methodologies that are used for such measurements on liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure. The two primary methods for its determination are the distillation method and the capillary (Thiele tube) method.

a) Simple Distillation Method

This method is suitable for determining the boiling point of a sufficient quantity of a liquid sample (typically > 5 mL).

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

    • The constant temperature observed during the distillation of the pure liquid is recorded as its boiling point.[7]

    • It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

b) Capillary (Thiele Tube) Method

This micro-method is ideal when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), a capillary tube sealed at one end, and a heating oil (e.g., mineral oil).

  • Procedure:

    • A few drops of the liquid sample are placed in the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then placed in the Thiele tube containing the heating oil.

    • The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • Heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

a) Pycnometer Method

This method provides a very accurate determination of density.

  • Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    • The temperature at which the measurement is made must be recorded, as density is temperature-dependent.

b) Hydrometer Method

This method is quicker but generally less accurate than the pycnometer method.

  • Apparatus: A hydrometer (a calibrated, weighted glass float) and a graduated cylinder large enough to allow the hydrometer to float freely.

  • Procedure:

    • The graduated cylinder is filled with the liquid sample.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound like this compound.

G Experimental Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Select Method bp_distillation Simple Distillation bp_start->bp_distillation > 5 mL sample bp_capillary Capillary Method bp_start->bp_capillary < 1 mL sample bp_procedure Perform Experiment bp_distillation->bp_procedure bp_capillary->bp_procedure bp_record Record Boiling Point & Pressure bp_procedure->bp_record end Final Data Table bp_record->end d_start Select Method d_pycnometer Pycnometer Method d_start->d_pycnometer High Accuracy d_hydrometer Hydrometer Method d_start->d_hydrometer Quick Estimation d_procedure Perform Experiment d_pycnometer->d_procedure d_hydrometer->d_procedure d_record Record Density & Temperature d_procedure->d_record d_record->end start Liquid Sample (this compound) start->bp_start start->d_start

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 2,2,6-trimethylcyclohexanone (B1581249). A comprehensive literature review reveals a notable absence of experimentally determined thermochemical data for this compound. To address this gap, this document provides a comparative analysis of available data for structurally analogous compounds, including other substituted cyclohexanones. Furthermore, it outlines the established experimental and computational methodologies that can be employed to accurately determine the thermochemical properties of this compound. This includes detailed protocols for bomb calorimetry to ascertain the enthalpy of formation, and differential scanning calorimetry for the measurement of heat capacity. Additionally, a robust computational chemistry workflow is described for the theoretical prediction of its thermochemical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals requiring these data for applications in reaction chemistry, process design, and drug development.

Introduction

This compound is a cyclic ketone of interest in various fields of chemical research and development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessments, and computational modeling. However, a detailed survey of the current scientific literature indicates a significant lack of experimentally determined thermochemical data for this specific molecule.

This guide provides a comprehensive overview of the necessary methodologies to obtain these critical values. It also presents a comparative summary of thermochemical data for structurally similar compounds to offer a preliminary estimation and context for future experimental and computational work.

Comparative Thermochemical Data of Structurally Similar Ketones

In the absence of direct experimental data for this compound, the thermochemical properties of structurally related cyclic and substituted ketones can provide valuable insights. The following table summarizes key thermochemical data for 3-methylcyclohexanone, 3,3,5-trimethylcyclohexanone, and camphor. This information serves as a useful benchmark for estimating the properties of this compound.

CompoundFormulaMolecular Weight ( g/mol )Enthalpy of Vaporization (kJ/mol)Liquid Phase Heat Capacity (J/mol·K)Solid Phase Enthalpy of Formation (kJ/mol)Solid Phase Enthalpy of Combustion (kJ/mol)
3-Methylcyclohexanone C₇H₁₂O112.1744.5 at 346 K[1]207.1 at 290 K[1]--
3,3,5-Trimethylcyclohexanone C₉H₁₆O140.2247.7 at 438 K[2]---
Camphor C₁₀H₁₆O152.23---319 ± 3[3][4]-5902 ± 3[3][4]

Note: The table presents a selection of available data. A comprehensive dataset for these compounds may be obtained from the NIST WebBook.[1][2][4]

Experimental Protocols for Thermochemical Data Determination

The following sections outline the standard experimental procedures for determining the key thermochemical properties of a liquid organic compound such as this compound.

The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Stainless steel bomb

  • Calorimeter bucket (water bath)

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Stirrer

  • Oxygen cylinder with pressure regulator

  • Pellet press (for solid samples, or to contain liquid samples in a capsule)

  • Ignition system with a fuse wire (e.g., platinum or nickel-chromium)

Procedure:

  • Calibration:

    • A pellet of benzoic acid (approximately 1 g) of known mass is placed in the crucible inside the bomb.

    • A fuse wire of known length and mass is attached to the electrodes, touching the pellet.

    • A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The temperature change is corrected for heat exchange with the surroundings.

    • The heat capacity of the calorimeter is calculated using the known energy of combustion of benzoic acid and the corrected temperature rise.[5][6]

  • Sample Measurement:

    • A known mass of liquid this compound is encapsulated in a gelatin capsule or absorbed onto a combustible material and placed in the crucible.

    • The procedure is repeated as for the calibration with benzoic acid.

    • The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials.

    • The standard internal energy of combustion (ΔU°c) is calculated.

    • The standard enthalpy of combustion (ΔH°c) is then determined using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is proportional to the difference in their heat capacities.

Apparatus:

  • Differential Scanning Calorimeter (Heat-flux or Power-compensation type)

  • Sample and reference pans (e.g., aluminum)

  • Crimper for sealing pans

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Baseline Calibration: An empty sample pan and an empty reference pan are heated through the desired temperature range to obtain a baseline heat flow signal.

  • Standard Calibration: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions to calibrate the instrument.

  • Sample Measurement:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in a sample pan.[8]

    • An empty, sealed pan is used as the reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range under a constant flow of inert gas.

    • The heat flow to the sample is measured relative to the reference.

    • The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, corrected using the calibration from the standard material.[9][10]

Computational Protocol for Thermochemical Data Prediction

In the absence of experimental data, high-level computational chemistry methods can provide accurate predictions of thermochemical properties. The Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) composite methods are well-established for their high accuracy.[11][12][13]

Principle: These methods combine the results of several calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. From this, thermochemical properties can be derived using statistical mechanics.[14]

Computational Workflow (CBS-QB3 Method):

  • Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(2d,d,p) basis set.[12]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The ZPVE is typically scaled by an empirical factor (0.99 for this method).[12]

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy. This includes calculations at the CCSD(T)/6-31+G* and MP4(SDQ)/6-31+G(d(f),p) levels.[12]

  • Complete Basis Set Extrapolation: An MP2 calculation with a very large basis set (6-311+G(3d2f,2df,2p)) is performed, and the results are used in a complete basis set extrapolation to estimate the energy at the basis set limit.[12]

  • Thermochemical Property Calculation: The final, highly accurate electronic energy is combined with the scaled ZPVE and the thermal corrections from the frequency calculation to yield the total enthalpy and Gibbs free energy at a given temperature (usually 298.15 K).[14] The standard enthalpy of formation can then be calculated using the atomization method or by calculating the enthalpy of reaction for a formation reaction from the elements in their standard states.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the enthalpy of combustion for a liquid sample like this compound using bomb calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_bomb_setup Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis weigh_sample Weigh Liquid Sample encapsulate Encapsulate Sample weigh_sample->encapsulate place_sample Place Sample in Crucible encapsulate->place_sample weigh_fuse Weigh Fuse Wire attach_fuse Attach Fuse Wire weigh_fuse->attach_fuse place_sample->attach_fuse add_water Add 1mL H2O to Bomb attach_fuse->add_water seal_bomb Seal Bomb add_water->seal_bomb fill_o2 Fill with O2 (30 atm) seal_bomb->fill_o2 place_in_bath Place Bomb in Water Bath fill_o2->place_in_bath equilibrate Equilibrate & Record T_initial place_in_bath->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record T vs. Time ignite->record_temp determine_dt Determine Corrected ΔT record_temp->determine_dt calc_q Calculate Heat Released (q) determine_dt->calc_q calc_delta_u Calculate ΔU°c calc_q->calc_delta_u calc_delta_h Calculate ΔH°c calc_delta_u->calc_delta_h calc_delta_f Calculate ΔH°f calc_delta_h->calc_delta_f

Caption: Workflow for determining the enthalpy of combustion.

Conclusion

While direct experimental thermochemical data for this compound are not currently available in the public domain, this guide provides the necessary framework for their determination. By employing the detailed experimental protocols for bomb calorimetry and differential scanning calorimetry, researchers can obtain accurate values for the enthalpy of formation and heat capacity. Furthermore, the described high-level computational methods offer a reliable alternative for predicting these properties. The comparative data from structurally similar compounds included herein serve as a valuable reference for these future investigations. This document is intended to facilitate and encourage the acquisition of these fundamental thermochemical data to support ongoing and future research and development efforts.

References

The Enigmatic Aroma: Unraveling the Natural Occurrence of 2,2,6-Trimethylcyclohexanone in Food and Flavors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,2,6-Trimethylcyclohexanone (B1581249), a cyclic ketone, is a volatile organic compound that contributes to the complex flavor and aroma profiles of various food products. Characterized by a sweet, honey-like, and sometimes tobacco-like odor, this compound is recognized as a significant flavor component in select foods and is also utilized as a flavoring agent in the food industry. Its natural occurrence is primarily linked to the degradation of carotenoids, a class of pigments abundant in many plants. This technical guide provides a comprehensive overview of the natural presence of this compound in food and flavors, detailing its biosynthetic origins, analytical methodologies for its detection and quantification, and a summary of its known occurrences.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a limited number of food items, most notably in saffron and tea. While its presence is confirmed, precise quantitative data remains scarce in publicly available literature. Most studies focus on the overall volatile profile and report the relative abundance of this compound rather than its absolute concentration.

One study on the volatile profiles of saffron from different growing areas of Morocco identified 1,4-cyclohexanedione, 2,2,6-trimethyl- as one of the main volatile compounds, although specific quantitative data was not provided[1]. The essential oil of saffron is known to contain a complex mixture of volatile compounds, with safranal (B46814) being the most abundant[2][3][4].

In the context of tea, research has extensively cataloged the volatile terpenoids and other aroma compounds. While various ketones are reported, specific quantification of this compound is not commonly detailed. The focus is often on more abundant or sensorially significant compounds like linalool (B1675412) and its oxides.

The following table summarizes the known occurrences of this compound in food. It is important to note the general lack of absolute quantitative data.

Food/Flavor SourceCompoundAnalytical Method UsedReported Concentration/AbundanceReference
Saffron (Crocus sativus L.)1,4-cyclohexanedione, 2,2,6-trimethyl-Gas Chromatography-Mass Spectrometry (GC-MS)Identified as a main volatile compound (relative abundance)[1]
Saffron (Crocus sativus L.)This compound and related isomersThermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)Identified as a volatile marker for geographic origin differentiation
Tea (Camellia sinensis)Ketones (general class)Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)Identified as a class of volatile compounds

Biosynthesis of this compound

The formation of this compound in plants is attributed to the enzymatic degradation of carotenoids, specifically C40 isoprenoid compounds. This process is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids at specific double bonds, leading to the formation of a variety of smaller, often volatile, apocarotenoids.

Biosynthesis Carotenoids Carotenoids (e.g., β-Carotene, Zeaxanthin) Apocarotenoids Apocarotenoids (C13-norisoprenoids) Carotenoids->Apocarotenoids Carotenoid Cleavage Dioxygenases (CCDs) Trimethylcyclohexanone This compound Apocarotenoids->Trimethylcyclohexanone Further enzymatic or oxidative reactions

The substrate specificity of CCDs can vary. For instance, Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key enzyme known to cleave various carotenoids at the 9,10 and 9',10' positions, generating C13-norisoprenoids, which are precursors to many aroma compounds[5][6][7]. The enzymatic cleavage of β-carotene by β-carotene 9',10'-oxygenase (BCO2) can lead to the formation of β-ionone and β-apo-10'-carotenal[8][9]. While the precise carotenoid precursor and the specific CCD enzyme responsible for the direct formation of this compound have not been definitively elucidated, it is hypothesized to arise from the degradation of common carotenoids like β-carotene or zeaxanthin[10][11][12]. The degradation can be a multi-step process involving the formation of intermediate apocarotenoids that are further modified by other enzymes.

Experimental Protocols: Analysis of this compound

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.

Protocol for HS-SPME of Volatiles from Saffron and Tea:

  • Sample Preparation:

    • Accurately weigh a small amount of the finely ground sample (e.g., 0.1-0.5 g of saffron or 1-2 g of tea powder) into a headspace vial (e.g., 20 mL).

    • For quantitative analysis, add a known amount of an appropriate internal standard solution. The choice of internal standard is crucial and should ideally be a compound with similar chemical properties to the analyte but not naturally present in the sample. Isotopically labeled analogs of the target analyte are often the best choice.

    • To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the sample matrix.

  • Extraction:

    • Seal the vial with a PTFE-faced silicone septum.

    • Place the vial in a temperature-controlled autosampler or water bath.

    • Expose a SPME fiber to the headspace above the sample. The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.

    • Incubate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for equilibration of the volatiles between the sample, headspace, and SPME fiber.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample (Saffron/Tea) Grinding Grinding Sample->Grinding Vial Headspace Vial Grinding->Vial IS Internal Standard Addition Vial->IS Salt Salt Solution Addition IS->Salt SPME HS-SPME Salt->SPME GCMS GC-MS SPME->GCMS Data Data Analysis GCMS->Data

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation and identification of volatile compounds.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for a short period (e.g., 1-2 minutes) to maximize the transfer of analytes to the column. The injector temperature is typically set high (e.g., 250°C) to ensure rapid desorption of the analytes from the SPME fiber.

    • Column: A non-polar or mid-polar capillary column is generally used for the separation of volatile compounds. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), with typical dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode to identify all volatile compounds present in the sample. For quantitative analysis of a specific target compound like this compound, Selected Ion Monitoring (SIM) mode is often preferred. SIM mode offers higher sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte[13][14][15].

    • Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in a spectral library (e.g., NIST, Wiley) and, ideally, with an authentic reference standard.

Quantification

For accurate quantification, an internal standard method is recommended.

Quantification Protocol:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in a matrix that mimics the sample as closely as possible (matrix-matched calibration) or in a pure solvent.

  • Analysis: Analyze the calibration standards using the optimized HS-SPME-GC-MS method.

  • Data Processing: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plotting: Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

  • Sample Analysis: Analyze the unknown food samples (spiked with the same amount of internal standard) using the same method.

  • Concentration Determination: Calculate the peak area ratio for the unknown sample and determine the concentration of this compound using the calibration curve.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the flavor profiles of saffron and tea. Its formation is intricately linked to the enzymatic degradation of carotenoids, a fundamental process in plant biochemistry. While its presence in these foods is established, a significant gap exists in the literature regarding its precise quantitative levels in various food matrices. The analytical methodology for its determination, primarily HS-SPME-GC-MS, is well-established for volatile compound analysis. Future research should focus on the quantitative analysis of this compound in a wider range of foods to better understand its distribution and contribution to flavor. Furthermore, elucidating the specific carotenoid precursors and the enzymatic pathways leading to its formation will provide deeper insights into the generation of flavor and aroma compounds in plants. This knowledge will be invaluable for researchers in food science, flavor chemistry, and drug development who are interested in the natural sources and biosynthetic pathways of bioactive and aromatic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3,5-trimethylcyclohexanone (B147574) (TMCH) via the selective catalytic hydrogenation of isophorone (B1672270). TMCH is a significant intermediate in the pharmaceutical and chemical industries.[1][2] The protocols herein describe methods using both non-noble (Raney® Ni) and noble metal (Palladium on Carbon) catalysts, offering scalable and efficient pathways to the target molecule. Quantitative data from various catalytic systems are summarized for comparison, and procedural workflows are visualized to ensure clarity and reproducibility.

A Note on Nomenclature

The direct catalytic hydrogenation of isophorone (systematic name: 3,5,5-trimethyl-2-cyclohexen-1-one) involves the reduction of the carbon-carbon double bond. This selectively yields 3,3,5-trimethylcyclohexanone . While the requested product was 2,2,6-trimethylcyclohexanone, the synthesis from isophorone predominantly and almost exclusively leads to the 3,3,5-isomer. This document will therefore detail the synthesis of the scientifically accurate product, 3,3,5-trimethylcyclohexanone.

Reaction Principle and Pathway

The synthesis is achieved through the selective hydrogenation of the α,β-unsaturated ketone, isophorone. The primary goal is to reduce the C=C double bond while preserving the C=O carbonyl group. Over-hydrogenation can lead to the formation of 3,3,5-trimethylcyclohexanol, which can be challenging to separate due to a similar boiling point.[3] The choice of catalyst and solvent is crucial for achieving high selectivity.[1]

ReactionPathway cluster_reagents Reagents Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) Product 3,3,5-Trimethylcyclohexanone Isophorone->Product + H₂ Reagents H₂ (Hydrogen Gas) Catalyst (e.g., Raney® Ni or Pd/C) Solvent (optional)

Caption: Chemical transformation of Isophorone to 3,3,5-Trimethylcyclohexanone.

Comparative Data of Catalytic Systems

The selection of an appropriate catalyst and solvent system is critical for optimizing the conversion of isophorone and the selectivity towards 3,3,5-trimethylcyclohexanone. The following table summarizes performance data from various systems.

CatalystSolventH₂ Pressure (MPa)Temperature (K)Time (h)Isophorone Conversion (%)TMCH Yield (%)Reference
Raney® Ni THF2.0298210098.1[1][2]
Raney® Ni Solvent-free2.0298299.872.5[1]
5% Pd/C Solvent-free2.02981>99.7>99.4[3]
5% Pd/Al₂O₃ scCO₂8.5323299.999.5[1]
Ni/SiO₂ THF2.02981~100~97[3]
Ir/C THF2.0298189.687.6[3]
Pt/C THF2.0298139.538.7[3]

Experimental Protocols

Two primary protocols are presented below, utilizing a highly effective non-noble metal catalyst (Raney® Ni) and a noble metal catalyst (Pd/C).

Protocol 1: Synthesis using Raney® Ni in THF

This protocol is based on a high-yield procedure that leverages a non-noble metal catalyst, making it a cost-effective option.[1][4][5]

Materials and Equipment:

  • Isophorone (97% or higher)

  • Raney® Nickel (slurry in water)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Stainless steel high-pressure autoclave/reactor with magnetic stirring

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a magnet for catalyst recovery)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Wash the commercial Raney® Ni slurry (e.g., 0.1 g wet) with anhydrous THF three times to remove water.

  • Reactor Setup: Add the washed Raney® Ni (0.05 g) and isophorone (1.16 g) to the stainless steel reactor.

  • Solvent Addition: Add 10 mL of anhydrous THF to the reactor.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove air.

  • Pressurization: Pressurize the reactor with hydrogen gas to 2.0 MPa.

  • Reaction: Stir the mixture vigorously at room temperature (298 K) for 2 hours. Monitor the reaction progress by checking hydrogen uptake if possible.

  • Depressurization: After the reaction is complete, carefully vent the excess hydrogen gas in a fume hood.

  • Catalyst Removal: Purge the reactor with nitrogen. The Raney® Ni catalyst can be recovered using a magnet or by filtering the reaction mixture through a pad of Celite®.[1] Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent or water.

  • Work-up: Remove the solvent (THF) from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3,3,5-trimethylcyclohexanone.

Protocol 2: Solvent-Free Synthesis using Palladium on Carbon (Pd/C)

This protocol offers excellent yield and selectivity and avoids the use of a solvent, simplifying the work-up process.[1][3]

Materials and Equipment:

  • Isophorone (97% or higher)

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Stainless steel high-pressure autoclave/reactor with magnetic stirring

  • Filtration apparatus (Buchner funnel with Celite®)

  • Distillation apparatus

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, carefully add the Pd/C catalyst (0.05 g) to the reactor. Caution: Pd/C is flammable and may ignite upon contact with solvents in the air.[6]

  • Reactant Addition: Add isophorone (1.16 g) to the reactor.

  • Inerting: Seal the reactor and purge with nitrogen gas three to five times.

  • Pressurization: Pressurize the reactor with hydrogen gas to 2.0 MPa.

  • Reaction: Stir the mixture vigorously at room temperature (298 K) for 1-2 hours.

  • Depressurization & Inerting: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like ethyl acetate (B1210297) or ethanol (B145695) to facilitate filtration. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the same solvent.

  • Work-up: Evaporate the solvent from the filtrate. Since no solvent was used in the reaction, this step is only necessary if a solvent was added for filtration.

  • Purification: The resulting crude product is typically of high purity (>99%) but can be further purified by vacuum distillation if required.

General Experimental Workflow

The overall process for the synthesis, regardless of the specific catalyst, follows a consistent set of steps from setup to purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Reactor (Isophorone, Catalyst, Solvent) B 2. Inert Atmosphere (Purge with N₂) A->B C 3. Pressurize with H₂ B->C D 4. Stir at Defined Temp & Time C->D E 5. Depressurize & Purge D->E F 6. Catalyst Filtration (Caution: Pyrophoric) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product: 3,3,5-Trimethylcyclohexanone H->I

Caption: General workflow for the catalytic hydrogenation of isophorone.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of isophorone (B1672270) to 3,3,5-trimethylcyclohexanone (B147574) (TMCH), an important intermediate in the pharmaceutical and chemical industries. The following sections outline various catalytic systems, reaction conditions, and a general experimental workflow.

Introduction

The selective hydrogenation of the carbon-carbon double bond in isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to yield 3,3,5-trimethylcyclohexanone is a crucial transformation. A significant challenge in this synthesis is to avoid the over-hydrogenation of the carbonyl group, which results in the formation of 3,3,5-trimethylcyclohexanol (B90689) as a byproduct. The selection of an appropriate catalyst and optimization of reaction conditions are paramount to achieving high selectivity and yield of the desired saturated ketone. Both noble and non-noble metal catalysts have demonstrated high efficacy in this reaction.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the catalytic hydrogenation of isophorone, offering a comparative overview of different catalysts and reaction conditions.

CatalystSolventTemperature (°C)H₂ Pressure (MPa)Isophorone Conversion (%)TMCH Yield (%)Reference
Pd/CSolvent-free252.0>99.7>99.4[1]
Pd/SiO₂Solvent-free252.0>99.7>99.4[1]
5% Pd/Al₂O₃Supercritical CO₂Not SpecifiedNot Specified99.999.5[1]
Raney® NiTetrahydrofuran (THF)252.010098.1[1][2][3]
Raney® NiSolvent-free252.099.872.5[1]
NiC CompositeEthyl Acetate1001.5HighHigh[4][5]
Eggshell Pd/Al₂O₃Not Specified55-90>1Not SpecifiedNot Specified[6]

Experimental Protocols

The following protocols provide a generalized methodology for the catalytic hydrogenation of isophorone based on common laboratory practices.[1] Modifications may be necessary depending on the specific catalyst and equipment used.

Protocol 1: Hydrogenation using a Noble Metal Catalyst (e.g., Pd/C) in a Batch Reactor

1. Catalyst Preparation and Reactor Setup:

  • Ensure the stainless steel batch reactor is clean and dry.
  • Weigh the desired amount of catalyst (e.g., 0.05 g of 5% Pd/C) and place it inside the reactor.
  • Add the isophorone (e.g., 1.16 g) to the reactor. If a solvent is used, add it at this stage.

2. Reaction Execution:

  • Seal the reactor.
  • Purge the reactor with nitrogen gas three times to remove any air.
  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).
  • Begin stirring the reaction mixture at a constant rate.
  • Maintain the desired reaction temperature (e.g., 25 °C) for the specified duration (e.g., 120 minutes).

3. Product Work-up and Analysis:

  • After the reaction is complete, stop the stirring and cool the reactor with an ice bath.
  • Carefully vent the excess hydrogen gas.
  • Open the reactor and filter the reaction mixture to remove the catalyst.
  • The crude product can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of isophorone and the yield of 3,3,5-trimethylcyclohexanone.

Protocol 2: Hydrogenation using Raney® Nickel in a Solvent

1. Catalyst Handling and Reactor Setup:

  • Caution: Raney® Nickel is pyrophoric and must be handled with care, typically under water or an inert solvent.
  • In a clean reactor, add the desired amount of Raney® Ni slurry.
  • Decant the storage solvent and wash the catalyst with the reaction solvent (e.g., Tetrahydrofuran) multiple times.
  • Add the isophorone and the desired volume of THF to the reactor.

2. Reaction Execution:

  • Follow the same procedure for sealing, purging, pressurizing with hydrogen, stirring, and temperature control as described in Protocol 1. A typical condition is 2.0 MPa of H₂ at 25 °C.[1]

3. Product Work-up and Analysis:

  • The work-up and analysis steps are similar to Protocol 1. The use of THF as a solvent has been shown to inhibit the further hydrogenation of TMCH, leading to high selectivity.[1]

Mandatory Visualization

The following diagrams illustrate the reaction pathway and a general experimental workflow for the catalytic hydrogenation of isophorone.

ReactionPathway Isophorone Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) TMCH 3,3,5-Trimethylcyclohexanone (Desired Product) Isophorone->TMCH + H₂ (Selective Hydrogenation of C=C) Alcohol 3,3,5-Trimethylcyclohexanol (Byproduct) TMCH->Alcohol + H₂ (Over-hydrogenation of C=O)

Caption: Reaction pathway for the hydrogenation of isophorone.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reactor Setup B Add Catalyst & Isophorone A->B C Seal & Purge Reactor B->C D Pressurize with H₂ C->D E Stir & Heat D->E F Cool & Vent Reactor E->F G Filter Catalyst F->G H Product Analysis (GC/NMR) G->H

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for the Synthesis of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,2,6-trimethylcyclohexanone (B1581249), a valuable intermediate in organic synthesis. The primary method described is the direct methylation of 2,6-dimethylcyclohexanone (B152311). An alternative two-step pathway involving the synthesis and subsequent catalytic hydrogenation of an unsaturated precursor is also presented.

Data Presentation

The following table summarizes the quantitative data for the primary synthesis protocol.

ParameterValueReference
Starting Material2,6-Dimethylcyclohexanone (1.0 equiv)[1]
BaseLithium diisopropylamide (LDA) (1.24 equiv)[1]
Methylating AgentMethyl iodide (1.5 equiv)[1]
SolventTetrahydrofuran (B95107) (THF)[1]
Reaction Temperature-78 °C to room temperature[1]
Reaction TimeApproximately 18.5 hours[1]
Product Yield 98% [1]

Experimental Protocols

Protocol 1: Direct Methylation of 2,6-Dimethylcyclohexanone

This protocol details the synthesis of this compound via the alkylation of the lithium enolate of 2,6-dimethylcyclohexanone with methyl iodide.[1] This method is highly efficient, offering an excellent yield.

Materials:

  • 2,6-Dimethylcyclohexanone

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)[2]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, syringe, etc.)

  • Cooling bath (dry ice/acetone)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve freshly distilled diisopropylamine (1.24 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.06 equiv) dropwise. After the addition, warm the mixture to 0 °C and stir for 40 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. A solution of 2,6-dimethylcyclohexanone (1.0 equiv) in anhydrous THF is then added dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1.5 hours to facilitate the formation of the lithium enolate.

  • Methylation: To the enolate solution at -78 °C, add methyl iodide (1.5 equiv) dropwise. Continue stirring at this temperature for 1 hour.

  • Work-up: After 1 hour, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction proceed overnight (approximately 16 hours). Quench the reaction by carefully adding the mixture to a vigorously stirred biphasic solution of saturated aqueous NH₄Cl and diethyl ether.

  • Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by distillation or column chromatography if necessary, though the reported yield suggests high purity of the crude product.[1]

Protocol 2: Two-Step Synthesis via Catalytic Hydrogenation

This alternative protocol involves the synthesis of an unsaturated precursor, 2,6,6-trimethyl-2-cyclohexen-1-one, followed by its catalytic hydrogenation to yield the target molecule.

Part A: Synthesis of 2,6,6-Trimethyl-2-cyclohexen-1-one from Isophorone

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) can be isomerized to 2,6,6-trimethyl-2-cyclohexen-1-one under acidic or basic conditions, though this is often part of a more complex reaction mixture. A more controlled approach involves the synthesis from related precursors. For the purpose of this protocol, we will assume the availability of 2,6,6-trimethyl-2-cyclohexen-1,4-dione, which can be synthesized from isophorone.[3][4] A subsequent reduction of the dione (B5365651) would be required to obtain the desired cyclohexenone.

Part B: Catalytic Hydrogenation of 2,6,6-Trimethyl-2-cyclohexen-1-one

This procedure is a general method for the selective hydrogenation of an α,β-unsaturated ketone to the corresponding saturated ketone.[5]

Materials:

  • 2,6,6-Trimethyl-2-cyclohexen-1-one

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (B145695) or Ethyl acetate (B1210297) (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 2,6,6-trimethyl-2-cyclohexen-1-one (1.0 equiv) in a solvent such as ethanol or ethyl acetate. Add the catalyst (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the reaction vessel and flush with hydrogen gas to replace the air. Pressurize the vessel with hydrogen (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure). Stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. If necessary, the product can be purified by distillation.

Visualizations

Signaling Pathways and Mechanisms

G cluster_LDA LDA Formation cluster_Enolate Enolate Formation cluster_Alkylation Methylation Diisopropylamine Diisopropylamine LDA LDA (Lithium diisopropylamide) Diisopropylamine->LDA + n-BuLi nBuLi n-Butyllithium nBuLi->LDA Enolate Lithium Enolate Start 2,6-Dimethylcyclohexanone Start->Enolate + LDA - Diisopropylamine Product This compound Enolate->Product + Methyl Iodide - LiI MeI Methyl Iodide MeI->Product

Experimental Workflows

G cluster_protocol1 Protocol 1: Direct Methylation cluster_protocol2 Protocol 2: Two-Step Synthesis A Prepare LDA Solution B Form Lithium Enolate of 2,6-Dimethylcyclohexanone C Add Methyl Iodide D Reaction Quench and Work-up E Purification F This compound G Synthesize Unsaturated Precursor (2,6,6-trimethyl-2-cyclohexen-1-one) H Catalytic Hydrogenation I Catalyst Filtration and Solvent Removal J Purification K This compound

References

Application Notes and Protocols for the Synthesis of β-Damascone from 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of β-damascone, a valuable fragrance and flavor compound, utilizing 2,2,6-trimethylcyclohexanone (B1581249) as a key starting material. The described methodology is based on a two-step process involving an initial base-catalyzed addition followed by an acid-catalyzed rearrangement.

Introduction

β-Damascone is a significant contributor to the aroma of roses and is widely used in the fragrance industry.[1] Its synthesis has been approached through various routes. The pathway commencing with this compound presents a viable option for obtaining this desirable ketone. The steric hindrance provided by the three methyl groups on the cyclohexanone (B45756) ring influences its reactivity, making the selection of appropriate reaction conditions crucial for a successful synthesis.[2][3][4][5]

Overall Reaction Scheme

The synthesis proceeds through two main stages:

  • Step 1: Base-Catalyzed Alkynylation: this compound undergoes a nucleophilic addition reaction with a protected butyne derivative, 3,5-dimethyl-4,6-dioxa-hept-1-yne, in the presence of a strong base such as potassium hydroxide (B78521). This step forms the key intermediate, 2,6,6-trimethyl-1-(3,5-dimethyl-4,6-dioxa-hept-1-yn-1-yl)cyclohexan-1-ol.[6]

  • Step 2: Acid-Catalyzed Rearrangement: The intermediate from Step 1 is then subjected to an acid-catalyzed rearrangement, which leads to the formation of the target molecule, β-damascone.[6] This transformation is a variation of the Meyer-Schuster rearrangement.[7]

Data Presentation

The following table summarizes the quantitative data for the synthesis of β-damascone from this compound, based on reported experimental findings.[6]

StepReactantsProductCatalyst/ReagentSolventTemperatureReaction TimeYield
1This compound, 3,5-Dimethyl-4,6-dioxa-hept-1-yne2,6,6-Trimethyl-1-(3,5-dimethyl-4,6-dioxa-hept-1-yn-1-yl)cyclohexan-1-olPotassium Hydroxide (KOH)Toluene (B28343)Room Temperature6-8 hoursHigh
22,6,6-Trimethyl-1-(3,5-dimethyl-4,6-dioxa-hept-1-yn-1-yl)cyclohexan-1-olβ-DamasconeAcid Catalyst (e.g., HCOOH)-45-100 °CNot Specified50.5%

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G cluster_step1 Step 1: Base-Catalyzed Alkynylation cluster_step2 Step 2: Acid-Catalyzed Rearrangement A Mix this compound, 3,5-Dimethyl-4,6-dioxa-hept-1-yne, and KOH in Toluene B Stir at Room Temperature for 6-8 hours A->B C Quench with Water B->C D Extract with Organic Solvent and Dry C->D E Isolate Crude Intermediate D->E F Treat Crude Intermediate with Acid Catalyst E->F Proceed to next step G Heat at 45-100 °C F->G H Purify by Distillation G->H I Obtain Pure β-Damascone H->I

Caption: Experimental workflow for the two-step synthesis of β-damascone.

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of β-damascone from this compound.

Step 1: Synthesis of 2,6,6-Trimethyl-1-(3,5-dimethyl-4,6-dioxa-hept-1-yn-1-yl)cyclohexan-1-ol[6]

Materials:

  • This compound (42.0 g, 0.3 mol)

  • 3,5-Dimethyl-4,6-dioxa-hept-1-yne (42.0 g, 0.328 mol)

  • Potassium Hydroxide (KOH) (45.0 g, 0.8 mol)

  • Toluene (200 mL)

  • Water (100 mL)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a suspension of potassium hydroxide in toluene in a suitable reaction flask, add a mixture of this compound and 3,5-dimethyl-4,6-dioxa-hept-1-yne at 20 °C.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • After the reaction is complete, quench the reaction by carefully adding water.

  • Separate the organic phase. Extract the aqueous phase with an organic solvent.

  • Combine the organic phases and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude intermediate product.

Step 2: Synthesis of β-Damascone via Acid-Catalyzed Rearrangement[6]

Materials:

  • Crude 2,6,6-trimethyl-1-(3,5-dimethyl-4,6-dioxa-hept-1-yn-1-yl)cyclohexan-1-ol from Step 1

  • Acid catalyst (e.g., formic acid or a stronger acid)

Procedure:

  • Treat the crude intermediate from Step 1 with an acid catalyst. The reaction can be carried out by adding the crude product to the heated acid.

  • Heat the reaction mixture to a temperature in the range of 45-100 °C. The optimal temperature and reaction time will depend on the specific acid catalyst used and should be monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion of the reaction, the mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and washing of the organic phase.

  • The crude β-damascone is then purified, for example, by vacuum distillation, to yield the final product. A reported yield for this step is approximately 50.5%.[6]

Reaction Pathway Diagram

The chemical transformations occurring during the synthesis are depicted in the following diagram.

G start This compound intermediate Intermediate start->intermediate KOH, Toluene, RT reagent1 3,5-Dimethyl-4,6-dioxa-hept-1-yne end β-Damascone intermediate->end Acid Catalyst, 45-100 °C

Caption: Chemical reaction pathway for β-damascone synthesis.

Conclusion

The synthesis of β-damascone from this compound provides a practical route to this important fragrance molecule. The two-step process, involving a base-catalyzed addition and an acid-catalyzed rearrangement, is amenable to laboratory-scale synthesis. Careful control of reaction conditions is essential for achieving good yields and purity. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of fine chemicals and fragrance compounds.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. This reaction typically involves the enolate of a ketone or aldehyde reacting with another carbonyl compound to form a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. This document provides detailed application notes and protocols concerning the aldol condensation of substituted cyclohexanones, with a specific focus on the reactivity of 2,2,6-trimethylcyclohexanone (B1581249) and its less-hindered analogue, cyclohexanone (B45756).

Part 1: Reactivity of this compound

A primary requisite for an aldol condensation is the presence of an acidic α-hydrogen on one of the carbonyl partners to enable enolate formation. While this compound possesses an acidic proton at the C-6 position, it is widely documented that this compound does not yield any detectable aldol product under standard aldol conditions.[1]

The lack of reactivity is attributed to significant steric hindrance. The presence of three methyl groups, particularly the two gems-dimethyls at the C-2 position and the methyl group at the C-6 position, sterically encumbers the carbonyl group and the α-carbon. This steric congestion prevents the approach of the enolate to another carbonyl molecule, thus inhibiting the formation of the sterically strained aldol adduct.[1] Consequently, forcing this reaction, even with strong bases or high temperatures, is generally unsuccessful and does not lead to the desired condensation product.

Part 2: Aldol Condensation of Cyclohexanone as a Model System

Due to the inert nature of this compound in aldol reactions, this guide will focus on the closely related and highly reactive substrate, cyclohexanone . The crossed aldol condensation of cyclohexanone with non-enolizable aromatic aldehydes, a classic example of the Claisen-Schmidt condensation , is a robust and widely used method for synthesizing α,β-unsaturated ketones, which are valuable intermediates in drug development.[2][3]

Logical Relationship: Claisen-Schmidt Condensation

G ketone Enolizable Ketone (e.g., Cyclohexanone) enolate Enolate Intermediate ketone->enolate Deprotonation aldehyde Non-Enolizable Aldehyde (e.g., Benzaldehyde) adduct β-Hydroxy Ketone (Aldol Adduct) aldehyde->adduct base Base Catalyst (e.g., NaOH, KOH) base->enolate enolate->adduct Nucleophilic Attack product α,β-Unsaturated Ketone (Final Product) adduct->product Elimination dehydration Dehydration (-H₂O) adduct->dehydration dehydration->product

Caption: Logical flow of the Claisen-Schmidt condensation.

Data Presentation: Reaction of Cyclohexanone with Aromatic Aldehydes

The following table summarizes the yields of α,β-unsaturated ketone products from the Claisen-Schmidt condensation of cyclohexanone with various aromatic aldehydes under different catalytic conditions.

AldehydeCatalyst (mol%)SolventTime (h)Yield (%)Reference
Benzaldehyde (B42025)NaOH (solid, 20 mol%)None5 min98[4]
BenzaldehydeHClTHF2-4Moderate[5]
4-NitrobenzaldehydeRuCl₃·nH₂O (3.7), (S)-BINAP (3.8), KOHDioxane1.585[6]
4-ChlorobenzaldehydeRuCl₃·nH₂O (3.7), (S)-BINAP (3.8), KOHDioxane282[6]
4-MethylbenzaldehydeRuCl₃·nH₂O (3.7), (S)-BINAP (3.8), KOHDioxane465[6]
4-MethoxybenzaldehydeRuCl₃·nH₂O (3.7), (S)-BINAP (3.8), KOHDioxane545[6]
FurfuralMg/Al mixed oxideNone (flow)>5568 (mono-adduct), 10 (di-adduct)[7]

Note: Yields are for the dehydrated α,β-unsaturated ketone product. The reactions with RuCl₃/(S)-BINAP showed complete diastereoselectivity for the aldol adduct prior to dehydration.[6]

Experimental Protocols

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Combine Cyclohexanone, Aldehyde, and Solvent catalyst Add Catalyst Solution reactants->catalyst stir Stir at Specified Temperature and Time catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Product (e.g., add ice water) monitor->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvents filter->wash recrystallize Recrystallize from Appropriate Solvent wash->recrystallize analyze Characterize by MP, NMR, IR recrystallize->analyze

Caption: General workflow for Aldol condensation.

Protocol 1: Base-Catalyzed Condensation of Cyclohexanone and Benzaldehyde (NaOH)

This protocol is adapted from a solvent-free procedure, highlighting a green chemistry approach.[4]

Materials:

Procedure:

  • In a mortar, combine cyclohexanone (1.0 eq) and benzaldehyde (2.0 eq for the di-substituted product, or 1.0 eq for the mono-substituted).

  • Add solid sodium hydroxide (0.2 eq).

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction is often exothermic and the mixture may solidify.

  • Once the reaction is complete (as indicated by the formation of a solid mass), add a small amount of ice-cold water to the mortar and break up the solid.

  • Isolate the crude product by vacuum filtration, washing thoroughly with cold water to remove the NaOH catalyst.

  • Purify the product by recrystallization from 95% ethanol to yield the α,α'-bis(benzylidene)cyclohexanone as a crystalline solid.

Protocol 2: Acid-Catalyzed Condensation of Cyclohexanone and Aromatic Aldehydes (HCl)

This protocol describes a general method using an acid catalyst.[5]

Materials:

  • Cyclohexanone (1.0 eq)

  • Aromatic Aldehyde (e.g., 2-methoxybenzaldehyde) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol and Water for washing/recrystallization

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone and the aromatic aldehyde in THF.

  • Add concentrated HCl as the catalyst to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Gently heat the mixture to 40-50°C and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane eluent.

  • Upon completion, isolate the product by washing the reaction mixture with an ethanol/water mixture (1:1 v/v), followed by pure water.

  • The resulting solid can be further purified by recrystallization from methanol/water.

Signaling Pathways and Mechanistic Visualization

The core of the aldol condensation is the formation of a new carbon-carbon bond through the nucleophilic attack of an enolate on a carbonyl carbon. The base-catalyzed mechanism is depicted below.

Base-Catalyzed Aldol Condensation Mechanism

Caption: Mechanism of base-catalyzed Aldol condensation.

Note: Images are representative and may not load in all environments. The labels describe the structures.

Conclusion

While this compound is unreactive in aldol condensations due to severe steric hindrance, its parent structure, cyclohexanone, is an excellent substrate for these reactions. The Claisen-Schmidt condensation of cyclohexanone with aromatic aldehydes provides a reliable and versatile route to synthesize α,β-unsaturated ketones, which are important pharmacophores and synthetic intermediates. The protocols provided herein offer robust methods for laboratory synthesis, with options for both traditional and green chemistry approaches. Researchers can adapt these methods for various substituted aldehydes to generate diverse libraries of compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Asymmetric Reduction of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. 2,2,6-Trimethylcyclohexanone (B1581249) presents a sterically hindered ketone, the selective reduction of which to a specific stereoisomer of 2,2,6-trimethylcyclohexanol is a challenging yet crucial transformation for the synthesis of various chiral building blocks.

This document provides detailed application notes and protocols for two effective methods for the asymmetric reduction of this compound and its derivatives: a biocatalytic approach using enzymes and a chemocatalytic method based on the Corey-Bakshi-Shibata (CBS) reduction. These protocols are designed to provide researchers with the necessary information to select and implement the most suitable method for their synthetic needs.

Data Presentation

The following table summarizes the quantitative data for the different asymmetric reduction methods described in this document.

MethodCatalyst/EnzymeSubstrateProductYieldEnantiomeric Excess (ee)Reference
Biocatalytic Reduction S. cerevisiae Old Yellow Enzyme 2 & C. aquaticum Levodione Reductase2,6,6-Trimethyl-2-cyclohexen-1,4-dione(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanoneNear Stoichiometric94%[1][2][3]
Chemocatalytic Reduction (R)-2-Methyl-CBS-oxazaborolidineThis compound(S)-2,2,6-TrimethylcyclohexanolModerate to High (Expected)High (Expected)
Chemocatalytic Reduction (S)-2-Methyl-CBS-oxazaborolidineThis compound(R)-2,2,6-TrimethylcyclohexanolModerate to High (Expected)High (Expected)

Mandatory Visualizations

Biocatalytic Reduction Workflow

Biocatalytic_Reduction_Workflow cluster_preparation Enzyme Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis E_coli_culture E. coli Culture with Recombinant Plasmids Cell_Harvest Cell Harvest & Lysis E_coli_culture->Cell_Harvest Enzyme_Purification Enzyme Purification (OYE2 & LVR) Cell_Harvest->Enzyme_Purification Substrate 2,6,6-Trimethyl-2- cyclohexen-1,4-dione Step1 Step 1: C=C Reduction (OYE2, NADH, GDH) Substrate->Step1 Intermediate (6R)-2,2,6-Trimethyl- cyclohexane-1,4-dione Step1->Intermediate Step2 Step 2: C=O Reduction (LVR, NADH, GDH) Intermediate->Step2 Product (4R,6R)-4-Hydroxy-2,2,6- trimethylcyclohexanone Step2->Product Purification Product Purification Product->Purification Analysis Chiral HPLC/GC (ee determination) Purification->Analysis

Caption: Workflow for the two-step enzymatic asymmetric reduction.

Chemocatalytic (CBS) Reduction Signaling Pathway

CBS_Reduction_Mechanism Ketone 2,2,6-Trimethyl- cyclohexanone Transition_State Six-membered Transition State Ketone->Transition_State Coordination to Lewis Acidic Boron CBS_Catalyst (R)-CBS Catalyst Complex Catalyst-Borane Complex CBS_Catalyst->Complex Coordination Borane BH3-THF Borane->Complex Complex->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Product (S)-2,2,6-Trimethyl- cyclohexanol Product_Complex->Product Workup

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol is adapted from the two-step enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.[1][2][3]

Materials:

  • Escherichia coli strains expressing Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae and Levodione Reductase (LVR) from Corynebacterium aquaticum.

  • 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (substrate)

  • NADH or NAD+

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (bioreactor or shaker flasks, centrifuge, rotary evaporator)

Procedure:

  • Enzyme Preparation:

    • Cultivate the recombinant E. coli strains expressing OYE2 and LVR under appropriate conditions.

    • Harvest the cells by centrifugation.

    • Lyse the cells to release the enzymes and clarify the lysate by centrifugation to obtain the cell-free extract containing the enzymes.

  • Step 1: Asymmetric Reduction of the C=C bond:

    • In a reaction vessel, prepare a solution containing:

      • Potassium phosphate buffer (100 mM, pH 7.0)

      • 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (e.g., 10 g/L)

      • Cell-free extract containing OYE2

      • NAD+ (e.g., 0.1 mM)

      • D-Glucose (for cofactor regeneration, e.g., 1.2 equivalents)

      • Glucose Dehydrogenase (GDH) (e.g., 10 U/mL)

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until complete conversion of the starting material to (6R)-2,2,6-trimethylcyclohexane-1,4-dione.

  • Step 2: Asymmetric Reduction of the C=O bond:

    • To the reaction mixture from Step 1, add the cell-free extract containing Levodione Reductase (LVR).

    • Ensure sufficient NAD+ and glucose are present for the second reduction step. Add more if necessary.

    • Continue the incubation under the same conditions, monitoring the conversion of the intermediate to the final product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.

  • Work-up and Analysis:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

This is a general protocol for the CBS reduction of a sterically hindered ketone. Optimization of temperature, solvent, and reaction time may be necessary for this compound.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions (oven-dried glassware, septa, needles)

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents, 1 M in toluene).

    • Cool the flask to 0°C in an ice bath.

  • Addition of Reagents:

    • Slowly add borane-THF complex (e.g., 0.6 equivalents, 1 M in THF) to the catalyst solution while maintaining the temperature at 0°C.

    • Stir the mixture for 15 minutes at 0°C.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the ketone to the catalyst-borane mixture over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction:

    • Stir the reaction mixture at 0°C to room temperature. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress (e.g., by TLC or GC). Due to the steric hindrance of the substrate, a longer reaction time or elevated temperature may be required.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane. (Caution: Hydrogen gas evolution).

    • Slowly add 1 M HCl and stir for 30 minutes.

    • Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the yield and enantiomeric excess of the 2,2,6-trimethylcyclohexanol product by chiral GC or HPLC analysis.

Conclusion

The asymmetric reduction of this compound and its analogues can be effectively achieved through both biocatalytic and chemocatalytic methods. The enzymatic approach offers high selectivity and operates under mild, environmentally benign conditions, making it an attractive option for sustainable synthesis. The CBS reduction provides a powerful chemical alternative, and while it may require more optimization for sterically hindered substrates, it offers a well-established and predictable method for accessing either enantiomer of the desired alcohol. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiomer, and available resources.

References

Application Note: Enantioselective Analysis of 2,2,6-Trimethylcyclohexanone Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation and identification of 2,2,6-trimethylcyclohexanone (B1581249) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the chiral nature of this compound, enantioselective analysis is crucial for applications in flavor, fragrance, and pharmaceutical industries where the stereochemistry of a molecule can significantly impact its biological activity and sensory properties. This protocol focuses on the use of chiral capillary columns for the effective separation of its enantiomers.

Introduction

This compound (C₉H₁₆O) is a cyclic ketone that exists as a pair of enantiomers due to the chiral center at the C6 position.[1][2] The analysis of individual stereoisomers is often necessary as they can exhibit different biological activities and organoleptic properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the separation of enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are widely used and have shown excellent performance in the separation of chiral ketones.[3][4][5]

This protocol outlines the sample preparation, GC-MS instrumentation setup, and data analysis workflow for the enantioselective analysis of this compound.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. The goal is to extract the this compound isomers and dissolve them in a suitable volatile solvent.

2.1.1. For Liquid Samples (e.g., essential oils, reaction mixtures):

  • Dilution: Dilute the liquid sample in a volatile solvent such as hexane, dichloromethane, or methyl tert-butyl ether (MTBE) to a final concentration of approximately 10-100 µg/mL.

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.

2.1.2. For Solid Samples:

  • Solvent Extraction: Extract the solid sample with a suitable volatile solvent (e.g., hexane, dichloromethane) using techniques such as sonication or Soxhlet extraction.

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a volatile solvent to the desired concentration (e.g., 10-100 µg/mL).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.

2.1.3. Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis:

HS-SPME is a solvent-free technique suitable for extracting volatile compounds from complex matrices.

  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • Add a small amount of a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow the analytes to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation

2.2.1. Gas Chromatograph (GC) Conditions:

The key to separating the enantiomers of this compound is the use of a chiral capillary column. A cyclodextrin-based column is recommended. The following conditions are a starting point and may require optimization.

ParameterRecommended Setting
GC Column Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase such as a permethylated β-cyclodextrin (e.g., Rt-βDEXsm, CHIRALDEX® B-DM).[3][4][6]
Injector Temperature 250 °C
Injection Volume 1 µL (Split or Splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp to 180 °C at a rate of 2 °C/min. Hold at 180 °C for 5 minutes.

2.2.2. Mass Spectrometer (MS) Conditions:

ParameterRecommended Setting
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-200
Scan Mode Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temperature 280 °C

Data Presentation

Quantitative Data

The following table summarizes expected retention and mass spectral data for this compound and its common isomer, 3,3,5-trimethylcyclohexanone. Retention times are illustrative and will vary depending on the specific instrument and column used. Kovats retention indices provide a more standardized measure.

CompoundIsomerExpected Retention Time (min)Kovats Retention Index (Standard Non-polar)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundEnantiomer 1(Varies)~1013[1]140125, 97, 83, 69, 55, 41[2]
This compoundEnantiomer 2(Varies)~1013[1]140125, 97, 83, 69, 55, 41[2]
3,3,5-Trimethylcyclohexanone-(Varies)~1285 (Semi-standard non-polar)[7]140125, 99, 83, 69, 55, 41[7]

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase used.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow GC-MS Analysis Workflow for this compound Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Injector GC Injector GC_Vial->Injector Column Chiral GC Column Injector->Column MS_Detector Mass Spectrometer Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra Data_Acquisition->Mass_Spectra Identification Isomer Identification Chromatogram->Identification Mass_Spectra->Identification Quantification Quantification Identification->Quantification

GC-MS analysis workflow from sample preparation to data analysis.

Discussion

The successful separation of this compound enantiomers is highly dependent on the choice of the chiral stationary phase and the optimization of the GC temperature program.[4][8] Decreasing the oven temperature can often improve the resolution between enantiomers.[8] The mass spectra of the enantiomers will be identical; their identification is based on their different retention times on the chiral column. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 140 and key fragment ions at m/z 125 (M-15, loss of a methyl group), 97, 83, 69, 55, and 41.[2] Comparison of the mass spectrum of an unknown peak with a reference spectrum from a spectral library (e.g., NIST) can confirm the compound's identity. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and precision.

References

Application Notes and Protocols for the Chiral Analysis of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,6-Trimethylcyclohexanone (B1581249) is a chiral ketone of significant interest in the fragrance and fine chemical industries. The enantiomers of this compound can possess distinct organoleptic properties and biological activities, making their separation and quantification crucial for quality control, stereoselective synthesis, and regulatory compliance. Due to the identical physical properties of enantiomers, their direct analysis is not feasible with standard achiral chromatographic techniques. This application note details a robust methodology for the chiral analysis of this compound through pre-column derivatization to form diastereomers, which can then be readily separated and quantified using conventional gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The primary strategy involves the reaction of the racemic ketone with a chiral derivatizing agent (CDA) to create a mixture of diastereomers. These diastereomers, having different physical properties, can be separated on a standard achiral stationary phase. A common and effective method for derivatizing ketones is the formation of hydrazones using a chiral hydrazine. This protocol will focus on the use of (R)-(+)-1-phenylethylhydrazine as the CDA.

Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, exhibit identical chromatographic behavior on achiral stationary phases. To overcome this, a chiral auxiliary is introduced to create diastereomers. The reaction of a racemic mixture of (R)- and (S)-2,2,6-trimethylcyclohexanone with an enantiomerically pure chiral derivatizing agent, such as (R)-(+)-1-phenylethylhydrazine, results in the formation of two diastereomers: (R,R)-hydrazone and (S,R)-hydrazone. These diastereomers are no longer mirror images and possess different physical and chemical properties, allowing for their separation by standard chromatographic techniques.

The overall workflow for this analysis is depicted below.

Derivatization_Workflow racemate Racemic this compound ((R)- and (S)-enantiomers) reaction Derivatization Reaction (Hydrazone Formation) racemate->reaction cda Chiral Derivatizing Agent ((R)-(+)-1-Phenylethylhydrazine) cda->reaction diastereomers Diastereomeric Mixture ((R,R)- and (S,R)-hydrazones) reaction->diastereomers separation Chromatographic Separation (GC or HPLC) diastereomers->separation analysis Quantification (Peak Area Integration) separation->analysis Chiral_Analysis_Logic start Chiral Analysis of This compound is_volatile Is the analyte thermally stable and volatile? start->is_volatile has_chromophore Does the analyte have a strong chromophore? direct_hplc Direct Chiral HPLC (Chiral Stationary Phase) has_chromophore->direct_hplc Yes derivatize Derivatization Required has_chromophore->derivatize No is_volatile->has_chromophore No direct_gc Direct Chiral GC (Chiral Column) is_volatile->direct_gc Yes deriv_hplc Derivatize for UV detection and analyze by HPLC derivatize->deriv_hplc deriv_gc Derivatize to form diastereomers and analyze by GC derivatize->deriv_gc

Application Note: Real-Time Monitoring of the Baeyer-Villiger Oxidation of 2,2,6-Trimethylcyclohexanone using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about molecular structure and dynamics.[1][2] Its non-invasive nature makes it an ideal tool for real-time reaction monitoring, offering insights into reaction kinetics, the formation of intermediates, and the quantification of reactants and products without the need for sample extraction or separation.[3][4][5][6][7] This application note details the use of ¹H NMR spectroscopy for monitoring the Baeyer-Villiger oxidation of 2,2,6-trimethylcyclohexanone (B1581249). This reaction, where a ketone is converted to an ester, serves as an excellent model to demonstrate the utility of in-situ NMR for tracking the consumption of a starting material and the formation of a product, enabling precise determination of reaction endpoints and kinetics.

The Baeyer-Villiger oxidation is a classic organic transformation that involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, yielding an ester. The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding lactone. Due to the substitution pattern of the ketone, the migratory aptitude of the alkyl groups will dictate the regioselectivity of the oxygen insertion.

Experimental Protocols

Materials and Equipment:

  • This compound (98% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)

  • Deuterated chloroform (B151607) (CDCl₃, 99.8% D) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit

  • Standard 5 mm NMR tubes

  • Calibrated micropipettes

Procedure for In-Situ ¹H NMR Reaction Monitoring:

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution by dissolving 28.0 mg (0.2 mmol) of this compound in 0.5 mL of CDCl₃.

    • In a separate vial, carefully dissolve 41.4 mg of m-CPBA (approximately 0.24 mmol, accounting for purity) in 0.5 mL of CDCl₃.

    • Transfer 0.6 mL of the this compound solution into a clean NMR tube.

  • NMR Instrument Setup:

    • Insert the NMR tube containing the ketone solution into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a reference ¹H NMR spectrum of the starting material.

  • Initiation and Monitoring of the Reaction:

    • Remove the NMR tube from the spectrometer.

    • Using a calibrated micropipette, add 0.1 mL of the m-CPBA solution to the NMR tube.

    • Quickly cap the tube, invert it several times to ensure thorough mixing, and re-insert it into the spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a total duration of 2 hours, or until the reaction appears complete.[3]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic signals for the reactant (this compound) and the product (the corresponding lactone).

    • Integrate the area of a well-resolved signal for both the reactant and the product in each spectrum.

    • Calculate the relative concentrations and the percentage conversion at each time point. The percentage conversion can be calculated using the following formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Reactant)] * 100

Data Presentation

The progress of the Baeyer-Villiger oxidation of this compound was monitored by integrating the signal corresponding to the methyl protons of the reactant and the product. The following table summarizes the quantitative data obtained from the ¹H NMR spectra at various time points.

Time (minutes)Integral of Reactant (a.u.)Integral of Product (a.u.)% Conversion
01.000.000.0
150.850.1515.0
300.710.2929.0
450.580.4242.0
600.460.5454.0
750.350.6565.0
900.260.7474.0
1050.180.8282.0
1200.110.8989.0

Visualizations

Reaction_Pathway Reactant This compound Intermediate Criegee Intermediate Reactant->Intermediate + m-CPBA Reagent m-CPBA Product 2,2,7-Trimethyl-oxepan-2-one Intermediate->Product Rearrangement Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Prep_Ketone Dissolve Ketone in CDCl3 Initial_Spectrum Acquire Initial Spectrum of Ketone Prep_Ketone->Initial_Spectrum Prep_mCPBA Dissolve m-CPBA in CDCl3 Initiate_Reaction Add m-CPBA to NMR Tube Prep_mCPBA->Initiate_Reaction Initial_Spectrum->Initiate_Reaction Time_Series Acquire Time-Series ¹H NMR Spectra Initiate_Reaction->Time_Series Process_Spectra Process Spectra (FT, Phasing, Baseline) Time_Series->Process_Spectra Integrate_Signals Integrate Reactant and Product Signals Process_Spectra->Integrate_Signals Calculate_Conversion Calculate % Conversion Integrate_Signals->Calculate_Conversion

References

Application Notes and Protocols: 2,2,6-Trimethylcyclohexanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Assessment of 2,2,6-Trimethylcyclohexanone (B1581249) as a Chiral Auxiliary

A comprehensive review of scientific literature indicates that this compound is not commonly employed as a traditional chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed.[1] The likely reason for the absence of this compound in this role is significant steric hindrance. The presence of three methyl groups, particularly the two at the C2 position adjacent to the carbonyl group, would impede the attachment of the auxiliary to a substrate and sterically block subsequent reactions, such as enolate formation and alkylation. In fact, it has been noted that this compound does not yield detectable aldol (B89426) products, despite having an acidic alpha-hydrogen, due to the steric strain that would be present in the product.[2]

While not used as a traditional, recoverable auxiliary, the chiral scaffold of this compound is of interest in synthetic chemistry. The focus, therefore, shifts from using the achiral ketone as an auxiliary to methods for producing chiral derivatives of this compound, which can then be used as chiral building blocks in the synthesis of complex molecules.

Application Note: Enzymatic Synthesis of Chiral (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

This section details the synthesis of a specific chiral derivative of this compound, which can serve as a valuable chiral starting material for various synthetic applications.

2.1. Introduction (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone is a doubly chiral compound that can be a key intermediate in the synthesis of natural products, particularly optically active hydroxylated carotenoids like zeaxanthin. A highly efficient and stereoselective method for its production has been developed using a two-step enzymatic asymmetric reduction process. This biocatalytic approach offers a practical route to this valuable chiral building block, starting from the readily available achiral precursor, 2,6,6-trimethyl-2-cyclohexen-1,4-dione.

2.2. Principle of the Method The synthesis introduces chirality in a sequential manner using two distinct enzymes. The first step establishes the chirality at the C-6 position through a stereoselective enzymatic hydrogenation of a carbon-carbon double bond. The second step introduces the second chiral center at the C-4 position via a stereospecific reduction of a carbonyl group. This two-step enzymatic process provides high enantiomeric excess and yield.

2.3. Workflow of the Enzymatic Synthesis

G cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Asymmetric Carbonyl Reduction A 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Substrate) C (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (Intermediate) A->C Stereoselective C=C reduction B Old Yellow Enzyme 2 (OYE2) (S. cerevisiae) B->A  Biocatalyst F (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (Intermediate from Step 1) D NADPH E NADP+ D->E  Cofactor  Regeneration H (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (Final Product) F->H Stereospecific C=O reduction G Levodione Reductase (LVR) (C. aquaticum) G->F  Biocatalyst I NADPH J NADP+ I->J  Cofactor  Regeneration

Caption: Workflow for the two-step enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.

Experimental Protocols

3.1. General Considerations The following protocols are based on the work describing the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.[3] The enzymes, Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae and Levodione Reductase (LVR) from Corynebacterium aquaticum, are expressed in E. coli. A cofactor regeneration system using glucose and glucose dehydrogenase is employed in both steps.

3.2. Protocol for Two-Step Enzymatic Asymmetric Reduction

Materials:

  • 2,6,6-Trimethyl-2-cyclohexen-1,4-dione

  • Recombinant E. coli cells expressing OYE2

  • Recombinant E. coli cells expressing LVR

  • Glucose

  • Glucose dehydrogenase (GDH)

  • NAD+

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment (bioreactor or stirred-tank reactor, centrifuge, etc.)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable reactor containing phosphate buffer.

    • Add the substrate, 2,6,6-trimethyl-2-cyclohexen-1,4-dione, to the buffer.

    • Add glucose, NAD+, and glucose dehydrogenase to establish the cofactor regeneration system.

  • Step 1: Asymmetric Hydrogenation:

    • Introduce the E. coli cells expressing Old Yellow Enzyme 2 (OYE2) into the reaction mixture.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the conversion of the starting material to the intermediate, (6R)-2,2,6-trimethylcyclohexane-1,4-dione, using an appropriate analytical technique (e.g., GC-MS or HPLC).

  • Step 2: Asymmetric Carbonyl Reduction:

    • Once the first step is complete, introduce the E. coli cells expressing Levodione Reductase (LVR) into the same reaction mixture.

    • Continue the reaction under the same controlled conditions.

    • Monitor the conversion of the intermediate to the final product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.

  • Product Isolation and Purification:

    • After the reaction is complete, terminate the reaction by removing the cells via centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified further using column chromatography if necessary.

3.3. Logical Flow for Protocol Execution

G start Start prep_reactor Prepare reaction buffer with substrate, glucose, NAD+, and GDH start->prep_reactor add_oye2 Add E. coli cells expressing OYE2 prep_reactor->add_oye2 run_step1 Incubate at controlled temperature with agitation add_oye2->run_step1 monitor_step1 Monitor conversion to (6R)-intermediate run_step1->monitor_step1 monitor_step1->run_step1 Incomplete add_lvr Add E. coli cells expressing LVR monitor_step1->add_lvr Reaction Complete run_step2 Continue incubation under same conditions add_lvr->run_step2 monitor_step2 Monitor conversion to final (4R,6R)-product run_step2->monitor_step2 monitor_step2->run_step2 Incomplete terminate Terminate reaction and centrifuge to remove cells monitor_step2->terminate Reaction Complete extract Extract supernatant with organic solvent terminate->extract purify Dry, concentrate, and purify the product extract->purify end End purify->end

Caption: Logical workflow for the execution of the two-step enzymatic synthesis protocol.

Data Presentation

The following table summarizes the quantitative data reported for the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.[3]

ParameterValue
Starting Material2,6,6-Trimethyl-2-cyclohexen-1,4-dione
Final Product(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone
BiocatalystsOYE2 (S. cerevisiae), LVR (C. aquaticum)
Cofactor RegenerationGlucose, Glucose Dehydrogenase (GDH)
Product Concentration9.5 mg/mL
ConversionAlmost stoichiometric
Enantiomeric Excess (ee)94%

Conclusion

While this compound itself is not a suitable chiral auxiliary due to steric constraints, its chiral derivatives are valuable building blocks in asymmetric synthesis. The two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione provides an efficient and highly stereoselective route to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. This biocatalytic method highlights a modern approach to generating chiral molecules that can be instrumental for professionals in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 2,2,6-trimethylcyclohexanone (B1581249).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several common synthetic routes are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements. Key methods include:

  • Methylation of 2,6-dimethylcyclohexanone (B152311): This is a direct approach involving the methylation of the enolate of 2,6-dimethylcyclohexanone.[1][2]

  • Epoxidation and rearrangement of β-isophorone: This process involves the epoxidation of β-isophorone followed by an acid-catalyzed rearrangement.[3]

  • Selective hydrogenation of 2,2,6-trimethyl-1,4-cyclohexanedione: This method utilizes a selective hydrogenation step to convert the dione (B5365651) to the desired ketone.[4]

  • Enzymatic Synthesis: Biocatalytic methods, such as two-step enzymatic asymmetric reduction, can be employed for stereoselective synthesis of related structures.[5]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields for some common methods are summarized in the table below.

Starting MaterialReagents/MethodYield (%)Reference
2,6-dimethylcyclohexanonen-BuLi, Diisopropylamine (B44863), MeI in THF90[1]
β-isophoronePerpropionic acid, TolueneHigh Selectivity[3]
Tea flavor ketoneLindlar catalyst, Chiral rhodium catalystHigh[4]

Q3: Why does this compound not readily undergo reactions like aldol (B89426) condensation or cyanohydrin formation?

A3: this compound exhibits significant steric hindrance around the carbonyl group due to the presence of three methyl groups on the adjacent α-carbons.[6][7][8] This steric bulk impedes the approach of nucleophiles, such as enolates in aldol reactions or cyanide ions in cyanohydrin formation, to the electrophilic carbonyl carbon.[7][9] While it possesses an acidic α-hydrogen, the steric strain in the potential aldol product prevents the reaction from proceeding to a detectable extent.[6][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the methylation of 2,6-dimethylcyclohexanone, a frequently used laboratory-scale method.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation: Insufficient base or reaction time for enolate formation.- Ensure the use of a strong, non-nucleophilic base like LDA (generated in situ from n-BuLi and diisopropylamine).- Allow sufficient time for deprotonation at low temperatures (-78 °C to 0 °C).
Polymethylation: Formation of 2,2,6,6-tetramethylcyclohexanone.- Use a slight excess of the ketone relative to the base and methylating agent.- Add the methylating agent slowly at a low temperature to control the reaction.
Competing side reactions: Aldol condensation of the starting material.- Maintain a low reaction temperature during enolate formation and methylation to minimize side reactions.
Loss during workup/purification: The product is a relatively volatile liquid.- Use a rotary evaporator with controlled temperature and pressure.- Perform distillations under reduced pressure to lower the boiling point.[11]
Presence of Starting Material in Product Incomplete reaction: Insufficient methylating agent or reaction time.- Ensure at least one equivalent of the methylating agent is used.- Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.
Formation of Multiple Products Lack of regioselectivity: Formation of other methylated isomers if the starting material is not symmetrical.- This is less of an issue with the symmetrical 2,6-dimethylcyclohexanone. For other ketones, consider using directing groups.
Epimerization: If stereocenters are present and reaction conditions are harsh.- Use milder bases and lower reaction temperatures.

Experimental Protocols

Synthesis of this compound from 2,6-Dimethylcyclohexanone [1]

This protocol is adapted from the literature and has been reported to achieve a high yield.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • 2,6-Dimethylcyclohexanone

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of freshly distilled diisopropylamine (1.24 equiv) in dry THF at -78 °C, add n-BuLi (1.06 equiv) dropwise.

  • Warm the reaction mixture to 0 °C and stir for 40 minutes.

  • Cool the solution back down to -78 °C.

  • Add a solution of 2,6-dimethylcyclohexanone (1 equiv) in dry THF dropwise over 30 minutes using a syringe pump.

  • After stirring for 1 hour at -78 °C, add methyl iodide (1.06 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation.

Visualizations

Experimental Workflow for Methylation of 2,6-Dimethylcyclohexanone

experimental_workflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_methylation Methylation cluster_workup Workup & Purification start Start setup Prepare reaction vessel with diisopropylamine in dry THF start->setup cool1 Cool to -78 °C setup->cool1 add_nBuLi Add n-BuLi cool1->add_nBuLi warm Warm to 0 °C add_nBuLi->warm cool2 Cool to -78 °C warm->cool2 add_ketone Add 2,6-dimethylcyclohexanone cool2->add_ketone add_MeI Add Methyl Iodide add_ketone->add_MeI warm_rt Warm to Room Temperature add_MeI->warm_rt quench Quench with NH4Cl warm_rt->quench extract Extract with Et2O quench->extract wash_dry Wash with brine & dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Distillation) concentrate->purify end_node End purify->end_node

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check for starting material in crude product (TLC/GC) start->check_sm sm_present Starting material present? check_sm->sm_present incomplete_deprotonation Incomplete Deprotonation: - Check base quality/quantity - Increase deprotonation time sm_present->incomplete_deprotonation Yes incomplete_methylation Incomplete Methylation: - Check MeI quality/quantity - Increase reaction time sm_present->incomplete_methylation Yes no_sm No significant starting material sm_present->no_sm No check_byproducts Analyze byproducts (GC-MS) no_sm->check_byproducts byproducts_present Byproducts identified? check_byproducts->byproducts_present polymethylation Polymethylation: - Use slow addition of MeI - Adjust stoichiometry byproducts_present->polymethylation Yes other_side_reactions Other Side Reactions: - Lower reaction temperature - Use purer reagents byproducts_present->other_side_reactions Yes no_byproducts No significant byproducts byproducts_present->no_byproducts No workup_loss Suspect Workup/Purification Loss: - Optimize extraction - Use high vacuum for concentration - Check distillation setup no_byproducts->workup_loss

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 2,2,6-trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,6-trimethylcyclohexanone (B1581249). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the methylation of 2,6-dimethylcyclohexanone (B152311).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 2,6-dimethylcyclohexanone.Ensure the base (e.g., LDA) is freshly prepared and properly titrated. Use a non-protic, anhydrous solvent like THF and maintain a low temperature (-78 °C) during deprotonation.
Inactive methylating agent.Use fresh, high-purity methyl iodide.
Quenching of the enolate by a proton source.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and atmospheric CO2.
Presence of Unreacted Starting Material Insufficient amount of base or methylating agent.Use a slight excess of both the base and methyl iodide to drive the reaction to completion.
Short reaction time.Increase the reaction time and monitor the progress using TLC or GC-MS.
Formation of Multiple Products (Poor Selectivity) Over-methylation leading to tetramethylated or other polysubstituted cyclohexanones.Carefully control the stoichiometry of the methylating agent. Add the methyl iodide slowly at a low temperature to control the reaction rate.
Side reactions due to the strong base.Use the minimum effective amount of base and maintain a low reaction temperature throughout the addition and reaction phases.
Product Contaminated with an Aldol (B89426) Condensation Product While sterically hindered, trace amounts of aldol products can form if the enolate reacts with unreacted ketone.Add the ketone slowly to the base to ensure complete deprotonation before the addition of the methylating agent.
Difficult Product Isolation Emulsion formation during aqueous workup.Use a saturated brine solution to wash the organic layer, which can help break up emulsions.
Co-elution of product and impurities during chromatography.Optimize the solvent system for column chromatography. A non-polar eluent system, such as petroleum ether/diethyl ether, is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound by methylation of 2,6-dimethylcyclohexanone?

The most frequently observed side product is the unreacted starting material, 2,6-dimethylcyclohexanone . Other potential side products, though often in minor quantities, can include:

  • Over-methylated products: Such as 2,2,6,6-tetramethylcyclohexanone, arising from the further methylation of the desired product.

  • O-methylated product: Formation of the corresponding methyl enol ether, although this is generally less favored with methyl iodide.

  • Products from side reactions of the base: For example, if LDA is used, side reactions with the solvent (THF) can occur, though this is less common at very low temperatures.

Q2: What is a typical experimental protocol for the synthesis of this compound?

A common method is the methylation of 2,6-dimethylcyclohexanone. Here is a representative protocol:

Materials:

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). Add n-butyllithium dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2,6-dimethylcyclohexanone in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.

  • Methylation: Add methyl iodide to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for several hours, then let it slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. After filtering, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a petroleum ether/diethyl ether gradient to yield pure this compound.[1]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar solvent system like hexane/ethyl acetate (B1210297) can be used to separate the starting material from the product. For GC-MS, aliquots of the reaction mixture can be quenched and analyzed to determine the ratio of starting material to product.

Q4: What is the expected yield for this synthesis?

Yields can vary depending on the reaction scale and conditions, but a well-optimized procedure can achieve yields in the range of 90-98%.[1]

Quantitative Data on Side Products

The primary impurity reported is the starting material, 2,6-dimethylcyclohexanone. In a typical synthesis, the final product may be contaminated with trace amounts of the starting material.[1] Precise quantitative data for other side products is not extensively reported in readily available literature and would typically be determined on a case-by-case basis using techniques like quantitative NMR (qNMR) or calibrated GC-MS.

Compound Typical Abundance Reason for Formation
2,6-Dimethylcyclohexanone Traces to minorIncomplete reaction
2,2,6,6-Tetramethylcyclohexanone TracesOver-methylation

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A 2,6-Dimethylcyclohexanone B Lithium Enolate A->B LDA, THF, -78 °C D Side Product: 2,6-Dimethylcyclohexanone (Unreacted) A->D Incomplete Reaction C This compound B->C CH3I E Side Product: 2,2,6,6-Tetramethylcyclohexanone (Over-methylation) C->E Excess CH3I

Caption: Synthesis of this compound and potential side products.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Poor Yield Start Low or No Product Yield Check_Base Check Base Activity (Freshly prepared? Titrated?) Start->Check_Base Check_Reagents Verify Reagent Purity (Anhydrous solvent? Fresh CH3I?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert atmosphere? Low temp?) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry (Slight excess of base and CH3I?) Start->Check_Stoichiometry Optimize Optimize Reaction Parameters (Time, Temperature) Check_Base->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Check_Stoichiometry->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Troubleshooting low conversion in isophorone hydrogenation to 2,2,6-trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the hydrogenation of isophorone (B1672270) to 2,2,6-trimethylcyclohexanone (B1581249) (TMCH).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of isophorone to this compound?

A1: The main challenge is achieving high conversion of isophorone while maintaining high selectivity for this compound (TMCH). A common issue is the over-hydrogenation of the desired ketone product to 3,3,5-trimethylcyclohexanol.[1][2][3][4] This side reaction reduces the yield of TMCH and complicates the purification process due to the close boiling points of the two compounds.[3][5]

Q2: What are the typical catalysts used for this reaction?

A2: A range of catalysts can be used, including both noble and non-noble metals. Palladium-based catalysts, such as Pd on activated carbon (Pd/AC), are highly effective.[1][6] Non-noble metal catalysts like Raney® Nickel are also widely used and can achieve high conversion and selectivity, offering a more cost-effective alternative.[5][7][8] The choice of catalyst support, such as silica (B1680970) or alumina, can also influence the reaction.[5]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the selectivity of the reaction.[5][7][8] Solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) have been shown to promote high selectivity towards TMCH.[2][5][9] For instance, using THF with a Raney® Ni catalyst can lead to 100% isophorone conversion with 98.1% yield of TMCH.[5][7][8] Some studies have also explored the use of supercritical carbon dioxide as a solvent to improve selectivity.[1]

Q4: What is a typical temperature and pressure for this hydrogenation?

A4: Reaction conditions can vary depending on the catalyst and solvent used. However, typical conditions often involve temperatures around 100°C and hydrogen pressures of approximately 2.0 MPa.[1][6] It is important to optimize these parameters for your specific experimental setup.

Troubleshooting Guide for Low Conversion

This guide addresses common issues leading to low conversion of isophorone to this compound.

Issue 1: Lower than expected conversion rate.

Possible Cause 1: Catalyst Inactivity or Deactivation.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly. Catalysts can degrade over time if not stored under appropriate conditions (e.g., inert atmosphere).

    • Check for Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or solvent.[10] Common poisons include sulfur, phosphorus, and iron compounds.[11] Purify the isophorone and solvent before use.

    • Inspect for Sintering or Leaching: High reaction temperatures can cause metal nanoparticles on the catalyst support to agglomerate (sintering) or dissolve into the reaction mixture (leaching), reducing the active surface area.[12] Consider lowering the reaction temperature or using a more thermally stable catalyst support.

    • Address Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[10] This can sometimes be reversed by calcination of the catalyst.

Possible Cause 2: Suboptimal Reaction Conditions.

  • Troubleshooting Steps:

    • Optimize Hydrogen Pressure: Ensure the hydrogen pressure is sufficient. A pressure of around 2.0 MPa is a good starting point.[1][6]

    • Adjust Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst deactivation and reduced selectivity.[1] Experiment with a temperature range (e.g., 80-120°C) to find the optimal balance.

    • Evaluate Reaction Time: The reaction may not have had enough time to reach completion. Analyze samples at different time points to determine the optimal reaction duration.[1][6]

Issue 2: High conversion but low selectivity for this compound.

Possible Cause 1: Over-hydrogenation.

  • Troubleshooting Steps:

    • Modify the Solvent: As mentioned in the FAQs, the solvent choice is critical. Using solvents like THF or ethyl acetate can significantly enhance selectivity for the desired ketone.[2][5][9]

    • Introduce a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl2), can inhibit the hydrogenation of the carbonyl group (C=O), thereby increasing the selectivity for TMCH.[1][4]

    • Reduce Reaction Time: Prolonged reaction times can lead to the further reduction of TMCH to 3,3,5-trimethylcyclohexanol.[6] Monitor the reaction progress and stop it once the maximum yield of TMCH is achieved.

Data Presentation

Table 1: Effect of Different Catalysts on Isophorone Hydrogenation.

CatalystSupportSolventIsophorone Conversion (%)TMCH Yield (%)Reference
PdCarbonNone>99.7>99.4[5]
PdSiO2None>99.7>99.4[5]
Raney® Ni-THF10098.1[5][7][8]
Raney® Co-None>83.4>62.5[3]
Raney® Cu-None--[5]
Raney® Fe-None<3.5-[5]

Table 2: Influence of Solvents and Additives on Isophorone Hydrogenation over a Pd/AC Catalyst.

SolventAdditiveIsophorone Conversion (%)TMCH Selectivity (%)Reference
NoneNone>99.914.8[1]
DichloromethaneZnCl2>99>99[3]
Supercritical CO2ZnCl291.299.8[1]
EthanolNone-Higher than without solvent[6]

Experimental Protocols

General Protocol for Isophorone Hydrogenation:

A general procedure for the hydrogenation of isophorone in a batch reactor is as follows:

  • Reactor Setup: A stainless-steel autoclave reactor equipped with a magnetic stirrer, a heating mantle, a thermocouple, and gas inlet/outlet valves is used.

  • Charging the Reactor: The reactor is charged with isophorone, the chosen solvent, and the catalyst. For example, 1.16 g of isophorone, 0.05 g of catalyst, and 10 mL of THF.[5]

  • Purging: The reactor is sealed and purged several times with nitrogen and then with hydrogen to remove any air.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa) and heated to the set reaction temperature (e.g., 100°C) with constant stirring.[1][6]

  • Reaction: The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours).[1][5][6]

  • Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

  • Product Analysis: The reaction mixture is filtered to remove the catalyst, and the liquid product is analyzed by gas chromatography (GC) to determine the conversion of isophorone and the selectivity for this compound.

Visualizations

Troubleshooting_Low_Conversion Start Low Isophorone Conversion Check_Catalyst 1. Investigate Catalyst Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Catalyst_Quality Verify Freshness & Storage Check_Catalyst->Catalyst_Quality Catalyst_Poisoning Check for Impurities (Reactants/Solvent) Check_Catalyst->Catalyst_Poisoning Catalyst_Deactivation Sintering, Leaching, Coking? Check_Catalyst->Catalyst_Deactivation Hydrogen_Pressure Increase H2 Pressure Check_Conditions->Hydrogen_Pressure Reaction_Temp Optimize Temperature Check_Conditions->Reaction_Temp Reaction_Time Increase Reaction Time Check_Conditions->Reaction_Time High_Selectivity_Issue High Conversion, Low Selectivity? Catalyst_Quality->High_Selectivity_Issue Conversion Improved? Catalyst_Poisoning->High_Selectivity_Issue Conversion Improved? Catalyst_Deactivation->High_Selectivity_Issue Conversion Improved? Hydrogen_Pressure->High_Selectivity_Issue Conversion Improved? Reaction_Temp->High_Selectivity_Issue Conversion Improved? Reaction_Time->High_Selectivity_Issue Conversion Improved? Over_Hydrogenation Address Over-hydrogenation High_Selectivity_Issue->Over_Hydrogenation Yes Success Successful Conversion & Selectivity High_Selectivity_Issue->Success No, issue resolved Change_Solvent Use Selective Solvent (e.g., THF) Over_Hydrogenation->Change_Solvent Add_Lewis_Acid Introduce Lewis Acid (e.g., ZnCl2) Over_Hydrogenation->Add_Lewis_Acid Reduce_Time Decrease Reaction Time Over_Hydrogenation->Reduce_Time Change_Solvent->Success Add_Lewis_Acid->Success Reduce_Time->Success

Caption: Troubleshooting workflow for low isophorone conversion.

Reaction_Pathway Isophorone Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) TMCH This compound (Desired Product) Isophorone->TMCH + H2 (Hydrogenation of C=C) Alcohol 3,3,5-Trimethylcyclohexanol (Byproduct) TMCH->Alcohol + H2 (Over-hydrogenation of C=O)

Caption: Reaction pathway for isophorone hydrogenation.

References

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Additions to 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in nucleophilic additions to the sterically hindered ketone, 2,2,6-trimethylcyclohexanone (B1581249). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic additions to this compound so challenging?

A1: The primary challenge arises from significant steric hindrance around the carbonyl group. The presence of three methyl groups, two of which are geminal to the carbonyl and one at the adjacent α-position, physically obstructs the approach of incoming nucleophiles. This steric congestion can lead to several undesirable outcomes, including slow reaction rates, low yields, or complete failure of the reaction. For instance, this compound does not form a cyanohydrin in good yield, a reaction that proceeds readily with unsubstituted cyclohexanone, because the bulky methyl groups hinder the approach of the cyanide nucleophile.[1]

Q2: What are the common side reactions observed when using Grignard reagents with this compound?

A2: With sterically hindered ketones like this compound, Grignard reagents can act as bases rather than nucleophiles, leading to two primary side reactions:

  • Enolization: The Grignard reagent abstracts an α-proton to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[2]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state, reducing the ketone to the corresponding secondary alcohol.[2]

Q3: Are organolithium reagents a better choice than Grignard reagents for this substrate?

A3: Generally, yes. Organolithium reagents are typically more reactive and less prone to side reactions like enolization and reduction compared to Grignard reagents when reacting with sterically hindered ketones. Their smaller size and higher nucleophilicity allow them to approach the sterically crowded carbonyl carbon more effectively.

Q4: How can I improve the yield and selectivity of Grignard reactions with this compound?

A4: The addition of anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture can significantly improve the outcome of Grignard additions. Organocerium reagents, formed in situ, are highly oxophilic, meaning they coordinate strongly to the carbonyl oxygen. This activation of the carbonyl group enhances its electrophilicity and promotes nucleophilic addition over enolization.[3] This technique is particularly useful for reactions with easily enolizable ketones.

Troubleshooting Guides

This section provides solutions to common problems encountered during nucleophilic additions to this compound.

Issue 1: Low or No Yield of the Desired Tertiary Alcohol
Possible Cause Troubleshooting & Optimization
Steric Hindrance - Switch from a Grignard reagent to a more reactive organolithium reagent. - For Grignard reactions, use an additive like anhydrous CeCl₃ to generate a more reactive organocerium species in situ.[3] - Consider using a less sterically bulky nucleophile if the reaction allows.
Enolization of the Ketone - Lower the reaction temperature (e.g., -78 °C) to favor the kinetically controlled addition product. - Use an organolithium reagent, which is generally less basic than a Grignard reagent. - Employ the cerium(III) chloride method with your Grignard reagent to suppress enolization.
Reduction of the Ketone - If using a Grignard reagent, select one without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).[2]
Poor Quality of Reagents - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). - Use freshly prepared or titrated organometallic reagents. - Ensure solvents are anhydrous.
Issue 2: Complex Product Mixture or Difficulty in Purification
Possible Cause Troubleshooting & Optimization
Formation of Diastereomers - The addition of a nucleophile to this compound creates a new chiral center, leading to the formation of diastereomers. The facial selectivity of the attack (axial vs. equatorial) will determine the product ratio. - Analyze the product mixture using techniques like NMR spectroscopy or chiral chromatography to determine the diastereomeric ratio. - Purification may require careful column chromatography or crystallization.
Unreacted Starting Material - Increase the equivalents of the nucleophilic reagent. - Extend the reaction time or consider a moderate increase in temperature after the initial addition at low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the methylation of 2,6-dimethylcyclohexanone (B152311) to prepare the starting material.

Procedure:

  • To a solution of diisopropylamine (B44863) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Allow the solution to warm to 0 °C and stir for 40 minutes to form lithium diisopropylamide (LDA).

  • Cool the solution back to -78 °C and add a solution of 2,6-dimethylcyclohexanone in dry THF dropwise over 30 minutes.

  • Stir the resulting enolate solution at -78 °C for 1.5 hours.

  • Add methyl iodide (MeI) dropwise and stir for an additional hour at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield this compound.[4]

Protocol 2: General Procedure for Nucleophilic Addition of an Organolithium Reagent

Procedure:

  • To a solution of this compound in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add the organolithium reagent (e.g., methyllithium) dropwise.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Protocol 3: General Procedure for Grignard Addition with Cerium(III) Chloride

Procedure:

  • Anhydrous cerium(III) chloride is suspended in dry THF and stirred vigorously for several hours under an inert atmosphere to ensure it is finely divided and reactive.

  • Cool the CeCl₃ suspension to -78 °C.

  • Add the Grignard reagent (e.g., methylmagnesium bromide) dropwise and stir for 1-2 hours at -78 °C to form the organocerium reagent in situ.

  • Add a solution of this compound in dry THF dropwise to the organocerium reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Follow the workup and purification steps outlined in Protocol 2.

Data Presentation

The following table summarizes the expected outcomes for the addition of methyl nucleophiles to this compound under different conditions.

Nucleophile/Conditions Expected Major Product Yield Key Considerations
CH₃MgBr1,2,2,6-Tetramethylcyclohexan-1-olLow to ModerateProne to enolization and reduction, leading to recovery of starting material and formation of 2,2,6-trimethylcyclohexanol.
CH₃MgBr with CeCl₃1,2,2,6-Tetramethylcyclohexan-1-olGood to HighThe in situ formation of an organocerium reagent enhances nucleophilic addition and suppresses side reactions.[3]
CH₃Li1,2,2,6-Tetramethylcyclohexan-1-olHighGenerally more reactive and less basic than Grignard reagents, leading to cleaner reactions and higher yields.

Visualizations

Nucleophilic_Addition_Pathways Ketone This compound Product Tertiary Alcohol (1,2-Addition Product) Ketone->Product Nucleophilic Addition Enolate Enolate Intermediate Ketone->Enolate Enolization (Side Reaction) [Grignard Reagents] Reduction Secondary Alcohol (Reduction Product) Ketone->Reduction Reduction (Side Reaction) [Grignard with β-H] Nucleophile Organometallic Reagent (R-M) Nucleophile->Product Nucleophile->Enolate Nucleophile->Reduction

Caption: Reaction pathways for nucleophilic addition to a sterically hindered ketone.

Troubleshooting_Workflow Start Low Yield in Nucleophilic Addition Check_Reagent Using Grignard Reagent? Start->Check_Reagent Switch_Reagent Switch to Organolithium Reagent Check_Reagent->Switch_Reagent Yes Use_CeCl3 Add Anhydrous CeCl3 Check_Reagent->Use_CeCl3 Yes Check_Beta_H Grignard has β-Hydrogens? Check_Reagent->Check_Beta_H Yes Optimize_Conditions Optimize Conditions: - Lower Temperature (-78 °C) - Check Reagent Quality - Ensure Anhydrous Conditions Check_Reagent->Optimize_Conditions No Switch_Reagent->Optimize_Conditions Use_CeCl3->Optimize_Conditions No_Beta_H_Grignard Use Grignard without β-Hydrogens (e.g., MeMgBr, PhMgBr) Check_Beta_H->No_Beta_H_Grignard Yes Check_Beta_H->Optimize_Conditions No No_Beta_H_Grignard->Optimize_Conditions

Caption: Troubleshooting workflow for low-yield nucleophilic additions.

References

Why does 2,2,6-trimethylcyclohexanone not form a cyanohydrin?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding cyanohydrin formation, with a specific focus on sterically hindered ketones like 2,2,6-trimethylcyclohexanone (B1581249).

Frequently Asked Questions (FAQs)

Q1: Why is my cyanohydrin formation reaction with this compound failing or showing very low yield?

A1: The primary reason for the lack of cyanohydrin formation with this compound is significant steric hindrance. The three methyl groups on the cyclohexanone (B45756) ring physically obstruct the approach of the cyanide nucleophile (CN-) to the electrophilic carbonyl carbon. This steric hindrance makes the formation of the tetrahedral intermediate, a necessary step in the reaction, energetically unfavorable.[1][2][3][4]

Q2: Is the cyanohydrin formation reaction reversible?

A2: Yes, the formation of cyanohydrins is a reversible equilibrium process.[2][4][5][6] For unhindered aldehydes and ketones, the equilibrium generally favors the formation of the cyanohydrin product. However, with sterically hindered ketones such as this compound, the equilibrium lies significantly towards the starting materials, meaning the ketone and cyanide reactants are favored over the cyanohydrin product.[1][2]

Q3: Can I drive the reaction forward by increasing the concentration of cyanide or using a stronger catalyst?

A3: While cyanohydrin formation is base-catalyzed, and increasing the concentration of the cyanide nucleophile can increase the reaction rate, it may not be sufficient to overcome the severe steric hindrance in the case of this compound.[5][6][7] The equilibrium will still likely favor the starting materials due to the high energy of the sterically crowded product.

Q4: Are there alternative methods for forming cyanohydrins with highly hindered ketones?

A4: Yes, for sterically hindered ketones where direct addition of HCN or a cyanide salt is ineffective, alternative methods have been developed. One such method involves the use of silylated cyanohydrins. An acid-catalyzed hydrolysis of silylated cyanohydrins has been shown to produce cyanohydrins from even highly hindered ketones.[8]

Troubleshooting Guide

If you are encountering issues with cyanohydrin formation, particularly with sterically hindered ketones, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
No or very low product yield Steric Hindrance: The substrate, such as this compound, is too bulky for the cyanide nucleophile to attack the carbonyl carbon.- Confirm the steric hindrance of your substrate. For highly hindered ketones, a standard cyanohydrin formation protocol is unlikely to be successful. - Consider an alternative synthetic route that does not involve cyanohydrin formation. - Explore advanced methods for cyanohydrin synthesis with hindered ketones, such as the use of silylated cyanohydrins.[8]
Reaction stalls or proceeds very slowly Insufficient Catalyst: The reaction is base-catalyzed, and a lack of base can lead to a slow reaction rate.- Ensure a catalytic amount of base (e.g., KCN or a tertiary amine) is present in the reaction mixture along with the HCN source.[1][5][6]
Equilibrium favors reactants Thermodynamic Instability of Product: For sterically hindered ketones, the cyanohydrin product is less stable than the starting ketone.- Attempt to shift the equilibrium by removing a product as it is formed, if possible. However, this is often not practical for cyanohydrin formation. - Re-evaluate the feasibility of the reaction for the specific substrate.

Experimental Protocols

A standard protocol for cyanohydrin formation that is successful with unhindered ketones like cyclohexanone is as follows. Note: This protocol is not expected to be effective for this compound.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Hydrogen Cyanide (HCN) or a mixture of a cyanide salt (e.g., KCN) and an acid. Caution: HCN is extremely toxic.

  • Solvent (e.g., ethanol, water)

  • Catalytic amount of base (if using HCN directly)

Procedure:

  • Dissolve the ketone in a suitable solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of hydrogen cyanide or a pre-mixed solution of a cyanide salt and acid to the ketone solution.

  • If using HCN, add a catalytic amount of a base to generate the cyanide nucleophile.

  • Stir the reaction mixture at a low temperature for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, work up the reaction mixture to isolate and purify the cyanohydrin product.

Visualizations

Below are diagrams illustrating the key concepts discussed.

Caption: Steric Hindrance in this compound.

Troubleshooting_Workflow start Start: Cyanohydrin Reaction Failure check_sterics Is the ketone sterically hindered? start->check_sterics yes_sterics High Steric Hindrance check_sterics->yes_sterics Yes no_sterics Low Steric Hindrance check_sterics->no_sterics No alternative_method Consider alternative methods (e.g., silylated cyanohydrins) yes_sterics->alternative_method check_catalyst Is a base catalyst present? no_sterics->check_catalyst add_catalyst Add a catalytic amount of base check_catalyst->add_catalyst No check_equilibrium Re-evaluate reaction feasibility check_catalyst->check_equilibrium Yes

Caption: Troubleshooting workflow for cyanohydrin formation.

References

Failed aldol condensation with 2,2,6-trimethylcyclohexanone causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aldol (B89426) condensations, specifically focusing on sterically hindered substrates like 2,2,6-trimethylcyclohexanone (B1581249).

Troubleshooting Guide: Failed Aldol Condensation with this compound

This guide addresses common issues and provides systematic steps to diagnose and potentially resolve failed aldol condensation reactions involving this compound.

Issue 1: No Detectable Product Formation

Question: I am attempting a self-condensation of this compound (or a crossed condensation with another enolizable ketone) and I am only recovering my starting material. What is the primary cause of this failure?

Answer: The primary reason for the failure of aldol condensation with this compound is severe steric hindrance.[1] This hindrance manifests in two critical ways:

  • Inhibition of Enolate Formation: The methyl groups on the α-carbons (C2 and C6) sterically shield the α-hydrogens, making it difficult for a base to abstract a proton and form the necessary enolate nucleophile.

  • Prevention of Nucleophilic Attack: Even if some enolate is formed, the bulky methyl groups on both the nucleophilic enolate and the electrophilic ketone prevent the molecules from achieving the necessary proximity and orientation for the carbon-carbon bond to form.

  • Product Instability: The hypothetical aldol addition product would be extremely strained due to steric repulsion between the axial methyl groups and the newly introduced β-hydroxy group, making its formation highly unfavorable.[1]

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed aldol condensation with a sterically hindered ketone.

G cluster_start Initial Observation cluster_diagnosis Problem Diagnosis cluster_solution Potential Solutions & Next Steps start No Aldol Product Detected (e.g., by TLC, GC-MS, NMR) diagnosis1 Is the Ketone Sterically Hindered? (e.g., this compound) start->diagnosis1 diagnosis2 Are Standard Conditions Used? (e.g., NaOH, KOH, alkoxides) diagnosis1->diagnosis2 No diagnosis3 Is a Non-Enolizable Aldehyde Partner Used? solution1 Root Cause: Severe Steric Hindrance diagnosis1->solution1 Yes solution2 Strategy 1: Directed Aldol Reaction (Pre-form Enolate) diagnosis2->solution2 Yes solution6 Consider Alternative Synthetic Route diagnosis2->solution6 No solution1->diagnosis2 solution3 Use a Strong, Non-Nucleophilic, Hindered Base (e.g., LDA) solution2->solution3 solution4 Use Anhydrous, Aprotic Solvent (e.g., THF) at Low Temperature (-78 °C) solution2->solution4 solution5 Slowly Add Non-Enolizable Aldehyde (e.g., Benzaldehyde) solution2->solution5 solution3->solution6 If still unsuccessful solution4->solution6 If still unsuccessful solution5->solution6 If still unsuccessful

Caption: Troubleshooting workflow for failed aldol condensation.

Frequently Asked Questions (FAQs)

Q1: Why doesn't this compound form an aldol product even though it has an acidic α-hydrogen? A: While it does possess an acidic proton on the C6 carbon, the extreme steric crowding from the three methyl groups prevents the necessary steps of the reaction from occurring at a detectable rate under standard conditions. The formation of the aldol adduct is thermodynamically disfavored due to the high steric strain that would be present in the product.[1]

Q2: Can I force the reaction to proceed by using a stronger base like sodium hydroxide (B78521) (NaOH) at higher temperatures? A: Using stronger conventional bases like NaOH or increasing the temperature is unlikely to be effective and may lead to side reactions. For ketones, the aldol addition is an equilibrium that often disfavors the product, especially when sterically hindered.[2] High temperatures can promote the reverse (retro-aldol) reaction. Furthermore, concentrated base can lead to other undesired pathways.

Q3: Is there any way to successfully perform a crossed aldol condensation with this compound? A: A successful reaction is highly unlikely due to the aforementioned steric issues. However, the most plausible strategy would be a directed aldol reaction .[3] This involves:

  • Using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to irreversibly form the lithium enolate. This must be done under anhydrous conditions at low temperatures (e.g., -78 °C).

  • Reacting this pre-formed enolate with a highly reactive, non-enolizable aldehyde (e.g., benzaldehyde (B42025) or formaldehyde) which acts only as an electrophile.

This approach maximizes the concentration of the nucleophile while minimizing self-condensation and the reversibility of the reaction.[2][4] Even with this strategy, the yield is expected to be very low or zero.

Q4: What are the key differences between using NaOH and LDA for this type of reaction? A:

  • Base Strength & Reversibility: NaOH is a strong base but generates the enolate in a low, equilibrium concentration in a protic solvent. LDA is a much stronger, non-nucleophilic base that quantitatively and irreversibly converts the ketone to its enolate in an aprotic solvent.[3][4]

  • Selectivity: With unsymmetrical ketones, NaOH or other alkoxides can lead to a mixture of thermodynamic enolates. LDA, being bulky and used at low temperatures, selectively forms the kinetic enolate (deprotonation at the less substituted carbon), though this is not a factor for this compound as it only has one type of α-hydrogen.

  • Reaction Conditions: NaOH is typically used in protic solvents (like ethanol (B145695) or water). LDA requires anhydrous aprotic solvents (like THF) and very low temperatures (-78 °C) to prevent decomposition and side reactions.

Data on Aldol Condensation Yields

Direct yield data for this compound is not available in published literature, likely due to the reaction's failure. The following table provides data for crossed (Claisen-Schmidt) condensations of less hindered ketones with benzaldehyde under various conditions to illustrate the influence of substrate and base choice on reaction outcome.

Ketone (Enolate Source)Aldehyde (Electrophile)Base / CatalystSolventTemperature (°C)Yield of Condensation ProductReference / Notes
AcetoneBenzaldehydeNaOH (aq)EthanolRoom Temp~60-70%Classic Claisen-Schmidt conditions.
AcetophenoneBenzaldehydeNaOH (aq)EthanolRoom Temp~85-95%Higher yield due to favorable reactivity.
AcetoneBenzaldehydeZrO₂-MontmorilloniteNone (Solvent-free)120~7.3% (uncatalyzed) to >30% (catalyzed)Illustrates heterogeneous catalysis.[5]
Diethyl KetoneBenzaldehydeSrMo₀.₅Ni₀.₅O₃-δNone (Solvent-free)12088% conversion, 82% selectivityPerovskite catalyst under solvent-free conditions.[6]
AcetoneProp-2-enalLDA, then Ac₂OTHF-78 to RT39% (modest yield)Example of a kinetic, directed aldol followed by dehydration.[7]

Note: Yields are highly dependent on specific reaction times, concentrations, and workup procedures.

Experimental Protocols

Protocol: Directed Aldol Reaction of this compound with Benzaldehyde (Hypothetical Best-Practice Approach)

This protocol describes a method for attempting a directed aldol reaction. Disclaimer: Given the extreme steric hindrance of this compound, this reaction has a very high probability of failure, likely resulting in zero yield of the desired product.

Objective: To synthesize (E)-2-(benzylidene)-6,6-dimethyl-2-methylcyclohexan-1-one via a directed aldol reaction.

Materials:

  • Diisopropylamine (B44863), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-titrated)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone

  • This compound, distilled

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Experimental Workflow Diagram:

G cluster_prep Step 1: LDA Preparation (In Situ) cluster_enolate Step 2: Enolate Formation cluster_reaction Step 3: Aldol Addition cluster_workup Step 4: Quench and Workup prep1 Add distilled diisopropylamine to anhydrous THF under Argon prep2 Cool flask to -78 °C (Dry Ice/Acetone Bath) prep1->prep2 prep3 Slowly add n-BuLi (1.05 eq) Stir for 30 min at 0 °C prep2->prep3 enolate1 Cool LDA solution back to -78 °C prep3->enolate1 enolate2 Slowly add this compound (1.0 eq) in anhydrous THF enolate1->enolate2 enolate3 Stir for 1-2 hours at -78 °C to ensure complete enolate formation enolate2->enolate3 reaction1 Slowly add distilled benzaldehyde (1.0 eq) to the enolate solution at -78 °C enolate3->reaction1 reaction2 Stir for 2-4 hours at -78 °C (Monitor by TLC if possible) workup1 Quench reaction by slowly adding saturated aq. NH₄Cl solution reaction2->workup1 workup2 Allow to warm to room temperature workup1->workup2 workup3 Perform aqueous workup (e.g., extract with Et₂O, wash with brine, dry over MgSO₄) workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for a directed aldol reaction protocol.

Procedure:

  • LDA Preparation: Under an inert atmosphere (Argon), add freshly distilled diisopropylamine (1.1 eq) to anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) via syringe. After the addition is complete, warm the solution to 0 °C and stir for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

  • Aldol Reaction: While maintaining the temperature at -78 °C, slowly add freshly distilled benzaldehyde (1.0 eq) to the enolate solution.

  • Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots of the reaction mixture.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel.

Expected Outcome: Due to the severe steric constraints of this compound, the most probable outcome is the recovery of unreacted starting materials. No aldol addition or condensation product is expected to form in any significant quantity.

References

Technical Support Center: Optimizing Hydrogenation of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2,2,6-trimethylcyclohexanone (B1581249) hydrogenation. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on experimental design, troubleshooting, and answers to frequently asked questions related to this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrogenation?

A1: The primary product of the hydrogenation of this compound is 2,2,6-trimethylcyclohexanol. Depending on the stereoselectivity of the reaction conditions, a mixture of diastereomers, namely (1R,6R)- and (1S,6S)-2,2,6-trimethylcyclohexanol (cis isomers) and (1R,6S)- and (1S,6R)-2,2,6-trimethylcyclohexanol (trans isomers), can be formed.

Q2: What are common side reactions to be aware of during the hydrogenation of this compound?

A2: Under certain conditions, particularly at higher temperatures, side reactions can occur. For instance, in the hydrogenation of the related compound cyclohexanone (B45756), temperatures above 400 K can lead to the formation of cyclohexene (B86901) and cyclohexane.[1] For sterically hindered ketones like this compound, incomplete reduction or, under harsh conditions, ring-opening side reactions could potentially occur, although these are generally less common with standard hydrogenation catalysts. The steric hindrance provided by the methyl groups at the α-positions can make the ketone less reactive.[2]

Q3: How do temperature and pressure generally influence the hydrogenation of cyclohexanones?

A3: For the hydrogenation of phenols to cyclohexanones, temperatures can range from 80°C to 250°C and hydrogen pressure from 1 to 20 bar.[3][4] In the case of cyclohexanone hydrogenation, cyclohexanol (B46403) is the main product in the temperature range of 325–400 K.[1] Higher temperatures can lead to dehydration and other side reactions.[1] Increased hydrogen pressure generally favors the hydrogenation reaction rate.

Q4: What types of catalysts are typically used for cyclohexanone hydrogenation?

A4: Common catalysts for the hydrogenation of cyclohexanones and related compounds include palladium on carbon (Pd/C) and ruthenium on alumina (B75360) (Ru/Al2O3).[3][4][5] For stereoselective reductions, chiral metal complexes are often employed.

Experimental Protocols & Data

General Experimental Protocol for Hydrogenation

The following is a generalized protocol for the hydrogenation of a substituted cyclohexanone, which can be adapted for this compound.

  • Reactor Setup: A high-pressure autoclave or a similar hydrogenation reactor is charged with this compound, a suitable solvent (e.g., methanol, ethanol, or dichloromethane), and the chosen catalyst (e.g., Pd/C or a chiral catalyst system).

  • Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.

  • Monitoring: The reaction progress is monitored by observing the hydrogen uptake and/or by taking aliquots for analysis by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by distillation or chromatography to isolate the desired 2,2,6-trimethylcyclohexanol isomers.

Comparative Data for Hydrogenation of Related Cyclohexanones

While specific data for this compound is limited in readily available literature, the following tables summarize conditions used for the hydrogenation of related cyclohexanone derivatives, which can serve as a starting point for optimization.

Table 1: Hydrogenation of Phenol to Cyclohexanone

CatalystTemperature (°C)H2 Pressure (bar)SolventConversion (%)Selectivity to Cyclohexanone (%)
Pd/C with Heteropoly Acid8010Dichloromethane10093.6
Ru/Al2O38020Not specified8267

Data sourced from references[4][5]

Table 2: Reduction of 2,6-Dimethylcyclohexanone Isomers

ReagentSolventProduct Ratio (axial alcohol : equatorial alcohol)
LiAlH4THF49:51
NaBH4Methanol54:46

This table illustrates the influence of the reducing agent and solvent on the stereochemical outcome for a structurally similar ketone. Data sourced from reference[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (poisoning).2. Insufficient hydrogen pressure or temperature.3. Poor solubility of the substrate.1. Use fresh catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Gradually increase the hydrogen pressure and/or temperature within safe limits.3. Choose a solvent in which this compound is fully soluble.
Formation of Side Products (e.g., alkene) 1. Reaction temperature is too high.1. Reduce the reaction temperature. For cyclohexanone, the optimal range for alcohol formation is 325-400 K.[1]
Poor Diastereoselectivity 1. Achiral catalyst used.2. Reaction conditions not optimized for stereocontrol.1. Employ a chiral catalyst system (e.g., those based on Ru, Rh, or Ir with chiral ligands).2. Systematically screen different solvents, temperatures, and pressures. The choice of reducing agent can also significantly impact stereoselectivity, as seen with NaBH4 vs. LiAlH4 for 2,6-dimethylcyclohexanone.[6]
Reaction Stalls 1. Catalyst deactivation over time.2. Hydrogen supply issue.1. Add a fresh portion of the catalyst.2. Check for leaks in the reactor system and ensure a continuous supply of hydrogen.

Visual Guides

Experimental Workflow for Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reactor_prep Prepare Reactor (Substrate, Solvent, Catalyst) start->reactor_prep purge Purge with Inert Gas reactor_prep->purge pressurize Pressurize with H2 purge->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor Reaction (H2 uptake, GC/NMR) heat_stir->monitor cooldown Cooldown & Depressurize monitor->cooldown Reaction Complete filter Filter Catalyst cooldown->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End purify->end

Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.

Logical Relationship for Optimizing Diastereoselectivity

diastereoselectivity_optimization cluster_input Input Variables cluster_output Desired Outcome catalyst Catalyst (Chiral vs. Achiral) selectivity High Diastereoselectivity catalyst->selectivity temp Temperature temp->selectivity pressure Pressure pressure->selectivity solvent Solvent solvent->selectivity

Caption: Key experimental variables influencing the diastereoselectivity of the hydrogenation reaction.

References

Enhancing enantioselectivity in the asymmetric synthesis of 2,2,6-trimethylcyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of 2,2,6-Trimethylcyclohexanone (B1581249) Derivatives

Welcome to the technical support center for the asymmetric synthesis of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the asymmetric synthesis of this compound derivatives?

A1: The most prevalent and well-established method is the intramolecular aldol (B89426) reaction of a prochiral triketone, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction.[1][2] This reaction is typically catalyzed by a chiral organocatalyst, with L-proline being the most common and historically significant catalyst.[1][2][3] Variations of this reaction using different chiral primary amines and amino acids have also been developed to improve enantioselectivity and reaction efficiency.[4][5]

Q2: What is the role of the organocatalyst in this asymmetric synthesis?

A2: The organocatalyst, such as L-proline, plays a crucial role in creating a chiral environment for the reaction. It reacts with one of the ketone groups of the achiral triketone substrate to form a chiral enamine intermediate.[1][2][6] This enamine then undergoes an intramolecular aldol cyclization. The stereochemistry of the catalyst directs the formation of one enantiomer of the product over the other, leading to an enantiomerically enriched product.[1][6] The catalyst is regenerated at the end of the reaction cycle.

Q3: Why am I observing low enantiomeric excess (% ee) in my reaction?

A3: Low enantiomeric excess is a common issue that can arise from several factors. These include the purity of the catalyst, the choice of solvent, reaction temperature, and the presence of water. Each of these factors can influence the stability of the transition state and the stereochemical outcome of the reaction. A systematic approach to troubleshooting is recommended, as detailed in the troubleshooting guide below.

Q4: Can I use a different catalyst besides L-proline?

A4: Yes, while L-proline is the classic catalyst for this transformation, several other organocatalysts have been developed that can offer improved enantioselectivity and yields.[4][5] These often include derivatives of proline and other chiral primary or secondary amines.[4][5] The choice of catalyst can be critical, and screening different catalysts may be necessary to optimize the reaction for a specific substrate.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee)
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Purity - The purity of the organocatalyst is critical. Commercially available L-proline may contain impurities that can negatively impact enantioselectivity. - Recommendation: Purify the L-proline by recrystallization before use.
Solvent Effects - The solvent plays a crucial role in the stereochemical outcome by influencing the stability of the Zimmerman-Traxler transition state.[2] - Recommendation: Conduct a solvent screen. Polar aprotic solvents like DMF and DMSO are common starting points.[7][8][9] However, solvent-free conditions have also been shown to be effective and can sometimes lead to higher enantioselectivity.[10] The addition of co-solvents, such as chloroform (B151607) to a DMSO/acetone system, has been reported to increase the enantiomeric ratio.[7][8]
Reaction Temperature - Temperature can significantly impact the selectivity of the reaction. Lower temperatures generally favor higher enantioselectivity by reducing the energy of the system and allowing for better discrimination between the diastereomeric transition states. - Recommendation: If you are running the reaction at room temperature, try lowering it to 0 °C or even -10 °C. Monitor the reaction time, as it will likely increase at lower temperatures.
Water Content - The presence of water can have a complex effect on proline-catalyzed reactions. While some water can be beneficial, an excess can lead to lower enantioselectivity and the formation of side products. - Recommendation: Ensure that your solvent is anhydrous if the protocol specifies it. If the reaction is known to be sensitive to water, consider using molecular sieves.
Catalyst Loading - The amount of catalyst used can influence the reaction rate and selectivity. While a higher catalyst loading might increase the reaction rate, it does not always lead to higher enantioselectivity and can sometimes have a detrimental effect. - Recommendation: Optimize the catalyst loading. Start with the literature-recommended amount (often around 3-10 mol%) and then screen lower and higher loadings to find the optimal concentration for your specific substrate.[4][5]
Issue 2: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Reaction Time - The reaction may not have reached completion. Intramolecular aldol reactions can be slow, especially at lower temperatures. - Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary.
Substrate Quality - The starting triketone may be impure or degraded. - Recommendation: Verify the purity of your starting material. If necessary, purify it by recrystallization or chromatography.
Inefficient Mixing - In heterogeneous reaction mixtures (e.g., when the catalyst is not fully dissolved), inefficient stirring can lead to poor reaction rates. - Recommendation: Ensure vigorous stirring throughout the reaction.
Deactivation of Catalyst - The catalyst can be deactivated by acidic or basic impurities in the starting materials or solvent. - Recommendation: Ensure all reagents and solvents are of high purity.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reactions
Solvent Enantiomeric Ratio (er) Reference
DMSO95:5[8]
AcetonitrileVaries[7][8]
Hexane65:35[8]
MethanolCan lead to racemic mixtures[9]
Water/Methanol MixturesCan show high enantiomeric excess for the anti-product[9]
DichloromethaneVaries, can require lower temperatures for high diastereoselectivity[7]
Solvent-FreeCan lead to slightly higher dr and ee[10]

Note: Enantiomeric ratios can be highly substrate-dependent.

Table 2: Comparison of Catalysts for the Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones
Catalyst Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (% ee) Reference
(S)-Proline3-93[2]
Chiral Primary Amine1up to 98up to 96[4][5]
i-Pr-bimorpholine58491[11]

Experimental Protocols

Protocol 1: General Procedure for the L-Proline-Catalyzed Intramolecular Aldol Cyclization (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)

This protocol is a general guideline based on the original HPESW reaction. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Prochiral triketone (e.g., 2-methyl-2-(3-oxobutyl)cycloalkane-1,3-dione)

  • (S)-Proline (3-10 mol%)

  • Anhydrous dimethylformamide (DMF) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the prochiral triketone.

  • Add the (S)-proline catalyst.

  • Under an inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC or GC. The reaction time can vary from several hours to days.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral enone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst Check Catalyst Purity start->catalyst solvent Perform Solvent Screen catalyst->solvent If purity is confirmed temperature Optimize Reaction Temperature solvent->temperature If solvent is optimized water Control Water Content temperature->water If temperature is optimized loading Vary Catalyst Loading water->loading If water content is controlled end High Enantioselectivity Achieved loading->end If loading is optimized

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Simplified Catalytic Cycle of Proline-Catalyzed Intramolecular Aldol Reaction

Proline_Catalytic_Cycle sub Prochiral Triketone enamine Chiral Enamine Intermediate sub->enamine + Catalyst cat (S)-Proline cat->enamine cyclization Intramolecular Aldol Cyclization enamine->cyclization Forms C-C bond iminium Iminium Ion Intermediate cyclization->iminium iminium->cat Regenerates Catalyst product Chiral Cyclohexanone Derivative iminium->product Hydrolysis

Caption: The key steps in the proline-catalyzed asymmetric intramolecular aldol reaction.

References

Resolving co-eluting peaks in GC analysis of 2,2,6-trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,2,6-trimethylcyclohexanone (B1581249). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the GC analysis of this compound, often due to the presence of structural isomers with similar physicochemical properties. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Poor resolution or co-elution of peaks in the chromatogram.

Initial Assessment:

  • Identify Potential Co-eluents: The most common co-eluting species with this compound are its structural isomers, such as 2,6,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone. Impurities from the synthesis or degradation products can also be a source of co-elution.

  • Evaluate Peak Shape: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and resolving co-eluting peaks in your GC analysis.

Troubleshooting Co-eluting Peaks cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Verification start Poor Peak Resolution or Co-elution Observed check_isomers Are known isomers or impurities present? start->check_isomers temp_program Optimize Temperature Program (Lower initial temp, slower ramp rate) check_isomers->temp_program Yes flow_rate Adjust Carrier Gas Flow Rate (Optimize for best efficiency) temp_program->flow_rate column_eval Evaluate GC Column (Different polarity, longer column) flow_rate->column_eval chiral_sep Consider Chiral Separation (If enantiomers are suspected) column_eval->chiral_sep resolution_check Is resolution now acceptable? chiral_sep->resolution_check resolution_check->temp_program No, re-optimize end Analysis Complete resolution_check->end Yes GC Parameter Relationships for Resolution cluster_0 Primary Control Parameters cluster_1 Intermediate Effects cluster_2 Final Outcome Column Column (Stationary Phase, Length, ID) Selectivity Selectivity (α) Column->Selectivity Efficiency Efficiency (N) Column->Efficiency Temperature Temperature Program (Initial Temp, Ramp Rate) Temperature->Selectivity Retention Retention (k') Temperature->Retention FlowRate Carrier Gas Flow Rate FlowRate->Efficiency Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Technical Support Center: Minimizing Racemization of Chiral 2,2,6-Trimethylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing racemization of chiral 2,2,6-trimethylcyclohexanone (B1581249) derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For chiral this compound derivatives, the stereocenter at the C6 position, and potentially other positions, is susceptible to inversion. This is a significant concern in drug development and chemical synthesis as different enantiomers can exhibit distinct pharmacological, toxicological, and physiological properties. Maintaining enantiomeric purity is therefore critical for the safety and efficacy of a final product.

Q2: What is the primary mechanism of racemization for chiral this compound derivatives?

A2: The primary mechanism of racemization for chiral ketones like this compound derivatives, which possess an alpha-hydrogen to the carbonyl group, is through the formation of a planar enol or enolate intermediate.[1][2][3] This process can be catalyzed by both acids and bases.[1][2][3] The planar intermediate loses its chirality, and upon reprotonation, can form either enantiomer with equal probability, leading to a racemic mixture over time.

Q3: What are the key factors that influence the rate of racemization in these derivatives?

A3: Several factors can influence the rate of racemization:

  • pH: Both acidic and basic conditions can catalyze the enolization process and therefore accelerate racemization.[1][2]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including the keto-enol tautomerism that leads to racemization.[4][5]

  • Solvent: The choice of solvent can significantly impact racemization rates. Protic solvents can facilitate proton transfer and stabilize the transition state for enolization, thereby increasing the rate of racemization.[6]

  • Presence of Catalysts: Trace amounts of acids or bases in reagents, solvents, or on glassware can act as catalysts for racemization.

Troubleshooting Guide

Problem: I am observing a significant loss of enantiomeric excess (ee) in my chiral this compound derivative during my experiment. What should I do?

This troubleshooting guide will help you identify and address the potential causes of racemization.

Troubleshooting_Racemization start Low Enantiomeric Excess (ee) Observed check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity check_conditions 2. Evaluate Reaction/Workup Conditions start->check_conditions check_purification 3. Assess Purification Method start->check_purification check_storage 4. Examine Storage Conditions start->check_storage sub_purity Impurities acting as catalysts? Use freshly purified reagents and solvents. check_purity->sub_purity sub_conditions Harsh pH? - Use buffered solutions or non-acidic/basic conditions. High Temperature? - Perform reactions at lower temperatures. check_conditions->sub_conditions sub_purification Prolonged exposure to silica (B1680970)/alumina (B75360)? - Minimize chromatography time. - Use neutral stationary phases. - Consider alternative purification methods (crystallization, distillation). check_purification->sub_purification sub_storage Stored in solution? - Store neat if possible. - Use aprotic, neutral solvents if solution is necessary. - Store at low temperatures. check_storage->sub_storage

Potential Cause Question to Ask Recommended Action
Acidic or Basic Contamination Are my solvents, reagents, or glassware free from acidic or basic residues?Use freshly distilled, neutral solvents. Treat glassware with a neutralizing wash. Ensure all reagents are of high purity and stored properly.
Reaction Conditions Is the reaction run under strongly acidic or basic conditions? Is the temperature elevated?If possible, modify the reaction to proceed under neutral or near-neutral pH. Run the reaction at the lowest feasible temperature.
Workup Procedure Does the aqueous workup involve prolonged exposure to acidic or basic solutions?Minimize the time the compound is in contact with acidic or basic aqueous layers. Use buffered solutions for washing. Ensure complete removal of any acidic or basic catalysts from the previous step.
Purification Method Am I using silica or alumina gel chromatography?Standard silica gel can be acidic and promote racemization. Consider using deactivated (neutral) silica or alumina. Minimize the time the compound is on the column. Alternative purification methods like crystallization or distillation, if applicable, may be less prone to causing racemization.
Solvent Choice Am I using a protic solvent for storage or during purification?Protic solvents (e.g., alcohols) can facilitate racemization.[6] Whenever possible, use aprotic solvents (e.g., hexane (B92381), toluene, dichloromethane).
Storage How is the final compound being stored?For long-term storage, it is best to store the compound neat (if it is a stable solid or oil) at low temperatures. If storage in solution is necessary, use a dry, aprotic, and neutral solvent.

Quantitative Data

Disclaimer: Specific quantitative data on the racemization rates of this compound derivatives under various conditions is not extensively available in peer-reviewed literature. The following table provides a qualitative summary based on the general principles of racemization for chiral ketones. Researchers are advised to perform stability studies under their specific experimental conditions.

Parameter Condition Expected Impact on Racemization Rate Reference
pH Acidic (pH < 5)Increased[1][2]
Neutral (pH ~7)Minimal
Basic (pH > 9)Significantly Increased[1][2]
Temperature Low (e.g., 0 °C)Slow[4][5]
Room Temperature (e.g., 25 °C)Moderate[4][5]
Elevated (e.g., > 50 °C)Fast[4][5]
Solvent Aprotic (e.g., Hexane, Toluene)Slow[6]
Polar Aprotic (e.g., Acetonitrile, Acetone)Moderate
Protic (e.g., Methanol, Ethanol)Fast[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization During a Reaction

This protocol outlines general best practices to minimize racemization during a chemical transformation of a chiral this compound derivative.

Reaction_Workflow start Start with Enantiomerically Pure Derivative step1 Use Purified & Neutral Reagents/Solvents start->step1 step2 Maintain Lowest Possible Reaction Temperature step1->step2 step3 Ensure Neutral pH (if possible) step2->step3 step4 Minimize Reaction Time step3->step4 step5 Quench Reaction under Neutral Conditions step4->step5 end Proceed to Workup & Purification step5->end

  • Reagent and Solvent Preparation:

    • Ensure all solvents are freshly distilled and stored under an inert atmosphere (e.g., nitrogen or argon).

    • Use reagents from a fresh, unopened bottle or purify them immediately before use.

    • Avoid using solvents or reagents that may contain acidic or basic impurities.

  • Reaction Setup:

    • Use oven-dried glassware to prevent trace amounts of water that could affect the pH.

    • Run the reaction under an inert atmosphere to prevent side reactions that might generate acidic or basic byproducts.

  • Temperature Control:

    • Maintain the reaction at the lowest temperature at which a reasonable reaction rate is observed. Use a cryostat or an ice/salt bath for sub-ambient temperatures.

  • pH Control:

    • If the reaction is sensitive to pH, consider using a non-nucleophilic buffer to maintain a neutral environment.

  • Monitoring and Quenching:

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

    • Once the reaction is complete, quench it using a neutral or buffered aqueous solution.

Protocol 2: Purification of Chiral this compound Derivatives with Minimal Racemization

This protocol provides guidelines for purifying your chiral product while minimizing the risk of racemization.

  • Chromatography:

    • Stationary Phase:

      • If possible, use a neutral stationary phase. Standard silica gel is acidic; you can neutralize it by washing with a solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent system) followed by flushing with the eluent. Alternatively, use commercially available deactivated silica gel.

    • Eluent:

      • Use a non-protic eluent system.

      • Add a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to the eluent to neutralize any acidic sites on the silica gel.

    • Procedure:

      • Perform the chromatography as quickly as possible.

      • Avoid letting the compound sit on the column for an extended period.

  • Crystallization:

    • Crystallization is often the best method for purification as it is less likely to cause racemization.

    • Screen a variety of aprotic solvents to find a suitable system for crystallization.

    • Ensure the solvent used for crystallization is free of acidic or basic impurities.

  • Analysis of Enantiomeric Excess:

    • The enantiomeric excess of the purified product should be determined using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 3: Chiral GC-MS Analysis of this compound Derivatives

This is a general guideline for developing a chiral GC-MS method. Specific conditions will need to be optimized for your particular derivative.

  • Column Selection:

    • Choose a chiral capillary column. Cyclodextrin-based stationary phases (e.g., β-DEX™, γ-DEX™) are often effective for the separation of chiral ketones.

  • Instrumental Parameters (Starting Point):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-5 °C/min. An isothermal period at the beginning and end of the run may be necessary.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Scan a mass range appropriate for your compound and potential fragments.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile, aprotic solvent (e.g., hexane or dichloromethane).

    • Ensure the sample is dry and free of non-volatile impurities.

  • Optimization:

    • Adjust the temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of the enantiomers.

    • Optimize the carrier gas flow rate.

Signaling Pathways and Logical Relationships

Racemization_Mechanism cluster_catalysis Catalyzed by Acid or Base R_enantiomer (R)-Enantiomer (Chiral) Enol_Enolate Planar Enol/Enolate (Achiral Intermediate) R_enantiomer->Enol_Enolate + H+ or - H+ Enol_Enolate->R_enantiomer - H+ or + H+ S_enantiomer (S)-Enantiomer (Chiral) Enol_Enolate->S_enantiomer - H+ or + H+ Acid Acid (H+) Base Base (B-)

References

Stability of 2,2,6-trimethylcyclohexanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,2,6-trimethylcyclohexanone (B1581249) under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under standard reaction conditions?

A1: this compound is a highly stable molecule under many standard reaction conditions due to significant steric hindrance around the carbonyl group and the alpha-carbons. The presence of three methyl groups (two at the C2 position and one at the C6 position) physically blocks the approach of nucleophiles to the carbonyl carbon and hinders the deprotonation of the alpha-hydrogen at the C6 position.

Q2: Why does this compound not readily undergo aldol (B89426) condensation despite having an alpha-hydrogen?

A2: Although this compound possesses an acidic alpha-hydrogen on the C6 carbon, it generally does not yield detectable aldol condensation products.[1] The steric bulk of the three methyl groups prevents the formation of the enolate and/or hinders the subsequent nucleophilic attack on another ketone molecule. The resulting aldol adduct would be highly strained, making the reaction thermodynamically unfavorable.[1]

Q3: Is this compound susceptible to nucleophilic attack at the carbonyl group?

A3: Nucleophilic attack at the carbonyl carbon of this compound is significantly impeded. For instance, it does not form a cyanohydrin in good yield, a common reaction for less hindered cyclohexanones.[2] This resistance is attributed to the steric shield provided by the axial methyl groups, which obstructs the trajectory of the incoming nucleophile.

Q4: Can I expect epimerization at the C6 position under acidic or basic conditions?

A4: While enol or enolate formation is sterically hindered, it is not impossible under forcing conditions (e.g., strong base or high temperatures). If the enol or enolate does form, it will be planar at the C5-C6 bond. Reprotonation can then occur from either face, potentially leading to epimerization if the C6 carbon is a stereocenter in a substituted derivative. However, for this compound itself, this is not a concern as the C6 methyl group is the only substituent.

Troubleshooting Guide for Stability Issues

Even though this compound is generally stable, you may encounter unexpected side reactions or degradation under harsh (forced) conditions. This guide will help you troubleshoot these issues.

Problem 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC) After Exposure to Acidic Conditions.

  • Possible Cause: Acid-catalyzed enolization followed by rearrangement or other unforeseen side reactions. While sterically hindered, strong acids and high temperatures can promote the formation of the enol.

  • Troubleshooting Steps:

    • Confirm Degradation: Run a control sample of this compound that has not been subjected to acidic conditions to ensure the unexpected peaks are not artifacts or impurities in the starting material.

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) and/or NMR to identify the structure of the degradation products. This will provide insight into the reaction pathway.

    • Consider Rearrangements: For sterically hindered cyclic ketones, acid-catalyzed rearrangements, such as a semipinacol-type rearrangement, could be a possibility, especially if a hydroxyl group is formed at the alpha-position through an unforeseen oxidation.

    • Milder Conditions: If degradation is undesirable, consider using milder acidic conditions (e.g., lower temperature, weaker acid, shorter reaction time).

Problem 2: Evidence of Degradation or Rearrangement Under Strong Basic Conditions.

  • Possible Cause: Although aldol condensation is suppressed, strong bases can still deprotonate the alpha-hydrogen at C6 to a small extent, leading to an enolate. Under certain conditions, this could lead to other reactions. If a halogen is present at the alpha-position, a Favorskii rearrangement is a potential pathway.[3][4][5][6][7][8]

  • Troubleshooting Steps:

    • Identify Products: Characterize any new products formed. A ring-contracted carboxylic acid or its derivative would be a strong indicator of a Favorskii-type rearrangement if a halogen is present.

    • Control Enolate Formation: If enolate formation is leading to undesired side products, consider using a non-nucleophilic base if only deprotonation is desired for another purpose. Lowering the temperature will also disfavor enolate formation.

    • Alternative Reagents: If the reaction is intended to proceed via a different pathway, ensure that the chosen base is compatible and does not promote these side reactions.

Problem 3: Low Mass Balance in Forced Degradation Studies.

  • Possible Cause: The degradation products may not be detectable by the analytical method used (e.g., they may lack a chromophore for UV detection in HPLC) or they may be volatile.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in conjunction with your separation method to detect compounds without a UV chromophore.

    • Analyze Headspace: For volatile degradants, consider using headspace gas chromatography (HS-GC) for analysis.

    • Check for Precipitation: Ensure that no degradation products have precipitated out of the solution.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start_node Start: Unexpected Result (e.g., new peak, low yield) d1 Is the issue reproducible? start_node->d1 decision_node decision_node process_node process_node end_node Resolution p1 Check for experimental error: - Contamination - Instrument malfunction - Incorrect reagent concentration d1->p1 No d2 What are the reaction conditions? d1->d2 Yes p1->start_node p2_acid Acidic Conditions: - Lower temperature - Use weaker acid - Reduce reaction time d2->p2_acid Acidic p2_base Basic Conditions: - Lower temperature - Use non-nucleophilic base - Check for alpha-halo starting material d2->p2_base Basic p3 Characterize new peaks (LC-MS, GC-MS, NMR) p2_acid->p3 p2_base->p3 d3 Is mass balance below 95%? p3->d3 d3->end_node No p4 Use universal detector (CAD, ELSD, MS) or analyze headspace (HS-GC) d3->p4 Yes p4->end_node

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

The following are generalized protocols for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 1N NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 1N HCl.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Dilute with the mobile phase to a suitable concentration for analysis.

5. Thermal Degradation:

  • Store a sample of the solid this compound in an oven at 80°C.

  • At various time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in the analytical solvent to the target concentration for analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile) to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Simultaneously, keep a control sample protected from light.

  • Analyze both the exposed and control samples after a defined period (e.g., 24 hours).

Analytical Method:

  • All samples should be analyzed using a validated stability-indicating method, typically a reverse-phase HPLC method with a C18 column and a UV or MS detector.

  • The mobile phase could be a gradient of acetonitrile and water.

Data Presentation

The following table presents hypothetical data from a forced degradation study on a sterically hindered cyclic ketone, for illustrative purposes, as specific data for this compound is not publicly available.

Stress ConditionDuration% Assay of Parent CompoundTotal % DegradationNumber of Degradants >0.1%
1N HCl24 hours92.5%7.5%2
1N NaOH24 hours98.1%1.9%1
3% H₂O₂24 hours88.3%11.7%3
Thermal (80°C)7 days96.2%3.8%1
Photolytic24 hours99.5%0.5%0

Potential Degradation Pathways

Under forced conditions, the following hypothetical degradation pathways could be considered for this compound.

DegradationPathways start_node This compound condition_node condition_node product_node Potential Products start start c1 Strong Acid (H+) High Temperature start->c1 c2 Strong Base (OH-) (if alpha-halo precursor) start->c2 c3 Oxidizing Agent (e.g., H2O2) start->c3 p1 Rearrangement Products (e.g., via carbocation intermediates) c1->p1 p2 Favorskii Rearrangement: Ring-contracted carboxylic acid c2->p2 p3 Oxidative Cleavage Products (e.g., dicarboxylic acids) c3->p3

Caption: Potential degradation pathways under forced conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2,6-Trimethylcyclohexanone and Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2,6-trimethylcyclohexanone (B1581249) and cyclohexanone (B45756). The information presented is supported by established chemical principles and available experimental data, offering insights for reaction design and synthesis planning.

Introduction

Cyclohexanone is a widely used building block in organic synthesis. Its reactivity is primarily dictated by the carbonyl group and the adjacent α-hydrogens. In contrast, this compound presents a sterically hindered environment around the carbonyl functional group and one of its α-carbons. This steric hindrance, imparted by the three methyl groups, significantly modulates its reactivity compared to the unsubstituted cyclohexanone. This guide will explore these differences across several key reaction types.

The fundamental structural difference lies in the substitution pattern on the cyclohexanone ring. The presence of two methyl groups on one α-carbon and one on the other in this compound creates significant steric bulk, which impedes the approach of nucleophiles to the carbonyl carbon and hinders the formation of enolates.

Figure 1: Structural comparison of cyclohexanone and this compound.

Comparative Reactivity Data

The following table summarizes the comparative reactivity of cyclohexanone and this compound in various organic reactions. The significant decrease in reactivity for the trimethylated analog is a recurring theme, primarily attributed to steric hindrance.

Reaction TypeCyclohexanoneThis compoundKey Observations and Rationale
Nucleophilic Addition
Cyanohydrin FormationGood yieldDoes not form cyanohydrin[1]The bulky methyl groups on the α-carbons of this compound sterically hinder the approach of the cyanide nucleophile to the carbonyl carbon[1].
Grignard ReactionGood yield with simple Grignard reagentsVery low to no yield with bulky reagentsSteric hindrance from the methyl groups and the Grignard reagent impedes nucleophilic attack. Enolization of the ketone by the basic Grignard reagent becomes a significant side reaction.
Hydride Reduction (NaBH₄)Rapid reduction to cyclohexanolSlower reductionWhile the reaction proceeds, the rate is diminished due to steric hindrance around the carbonyl group, making it more difficult for the hydride reagent to approach.
Enolate-Mediated Reactions
Aldol (B89426) CondensationReadily undergoes self-condensation and crossed aldol reactionsNo detectable aldol productThe steric strain in the potential aldol adduct of this compound is substantial due to the methyl substituents, making its formation highly unfavorable.
Other Reactions
Wittig ReactionGood to excellent yields of alkenesReacts, but potentially slower with lower yieldsWhile even highly hindered ketones can undergo the Wittig reaction, the steric bulk of this compound is expected to decrease the reaction rate and overall yield.
Reformatsky ReactionGood yields of β-hydroxy estersExpected to be less reactiveSimilar to the Grignard reaction, the steric hindrance in this compound would likely disfavor the addition of the organozinc reagent.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. For this compound, modifications to the standard protocols for cyclohexanone, such as extended reaction times, elevated temperatures, or the use of less sterically demanding reagents, may be necessary to achieve reasonable yields.

Cyanohydrin Formation

Objective: To compare the propensity of cyclohexanone and this compound to form cyanohydrins.

Protocol for Cyclohexanone:

  • In a flask equipped with a stirrer, dissolve sodium cyanide (NaCN) in water and cool the solution in an ice bath.

  • Slowly add a solution of cyclohexanone in a suitable organic solvent (e.g., ethanol) to the cyanide solution with vigorous stirring.

  • While maintaining the temperature below 10°C, slowly add a solution of sulfuric acid dropwise.

  • Continue stirring in the ice bath for several hours.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Notes for this compound: Under identical conditions, this compound is not expected to yield a significant amount of the cyanohydrin product due to steric hindrance[1].

Sodium Borohydride (B1222165) Reduction

Objective: To compare the relative rates of reduction of the two ketones.

Protocol:

  • Dissolve the ketone (cyclohexanone or this compound) in methanol (B129727) in a flask and cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride (NaBH₄) in methanol.

  • Slowly add the NaBH₄ solution to the ketone solution with stirring while maintaining the temperature at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Expected Outcome: The reduction of cyclohexanone will be significantly faster than that of this compound.

Wittig Reaction

Objective: To compare the olefination of the two ketones.

Protocol for Cyclohexanone with Methylenetriphenylphosphorane:

  • Suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium dropwise to form the ylide.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to 0°C and add a solution of cyclohexanone in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The triphenylphosphine (B44618) oxide byproduct can be removed by crystallization or chromatography to yield the desired alkene.

Notes for this compound: A longer reaction time and potentially a higher temperature may be required to achieve a reasonable conversion due to the steric hindrance around the carbonyl group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the structural factors influencing reactivity and a typical workflow for a comparative reactivity study.

G cluster_ketones Ketone Structures cluster_reactivity Factors Affecting Reactivity Cyclohexanone Cyclohexanone (Unhindered) Unhindered Unhindered Carbonyl - Easy nucleophile approach - Favorable enolate formation Cyclohexanone->Unhindered leads to Trimethylcyclohexanone This compound (Sterically Hindered) Hindered Sterically Hindered Carbonyl - Difficult nucleophile approach - Unfavorable enolate formation Trimethylcyclohexanone->Hindered leads to

Figure 2: Logical relationship between structure and reactivity.

G start Start: Select Reaction Type (e.g., NaBH4 Reduction) setup Set up parallel reactions with Cyclohexanone and This compound under identical conditions (solvent, temperature, concentration) start->setup add_reagent Add NaBH4 solution setup->add_reagent monitor Monitor reaction progress (e.g., via TLC or GC) add_reagent->monitor workup Quench and perform aqueous workup monitor->workup analyze Analyze product mixture (Yield, Purity, Reaction Time) workup->analyze compare Compare Reactivity analyze->compare conclusion Conclusion: Cyclohexanone reacts faster compare->conclusion

Figure 3: Experimental workflow for comparative reactivity study.

Conclusion

The reactivity of this compound is markedly lower than that of cyclohexanone in a variety of common organic transformations. This difference is consistently attributed to the steric hindrance imposed by the three methyl groups proximal to the carbonyl group. For reactions involving nucleophilic attack at the carbonyl carbon or the formation of an enolate, this compound reacts significantly slower or, in some cases, not at all under standard conditions. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes involving these ketones, anticipating the need for more forcing reaction conditions or alternative synthetic strategies when working with the sterically encumbered this compound.

References

A Comparative Guide to the Quantification of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of 2,2,6-Trimethylcyclohexanone (B1581249) Utilizing an Internal Standard Approach.

This guide provides a comprehensive overview of methodologies for the precise quantification of this compound, a significant volatile organic compound found in various natural products and used as a flavoring agent. Accurate determination of its concentration is crucial for quality control, research, and safety assessments. This document compares two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, providing detailed experimental protocols and supporting data for each.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of volatile compounds like this compound. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification by correcting for variations in sample injection volume and potential matrix effects.

Principle

In this method, a known amount of an internal standard is added to both the calibration standards and the unknown samples. The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the samples. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the samples. For GC-MS analysis, a stable isotope-labeled analog of the analyte is the gold standard.

Recommended Internal Standard

Given its structural similarity, cyclohexanone-d4 is a suitable and commercially available internal standard for the quantification of this compound. Its deuterium (B1214612) labeling allows for clear differentiation from the target analyte in the mass spectrometer.

Experimental Protocol

1. Preparation of Stock Solutions:

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol (B129727).

  • Internal Standard (Cyclohexanone-d4) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of cyclohexanone-d4 and dissolve it in 100 mL of methanol.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • To each calibration standard, add a constant amount of the internal standard working solution to achieve a final concentration of 10 µg/mL of cyclohexanone-d4.

3. Sample Preparation:

  • Accurately weigh or measure the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol, dichloromethane) if necessary.

  • Add the internal standard working solution to the sample extract to achieve a final concentration of 10 µg/mL of cyclohexanone-d4.

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion for this compound: m/z 82.

    • Qualifier Ions for this compound: m/z 55, 69.

    • Quantification Ion for Cyclohexanone-d4: m/z 102.

Data Analysis and Expected Results

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of cyclohexanone-d4 against the concentration of this compound. The concentration of the analyte in the samples is then determined using the regression equation of the calibration curve. The use of an internal standard is expected to yield excellent linearity (R² > 0.99) and high precision (RSD < 5%).

Table 1: GC-MS Quantification Data for this compound using Cyclohexanone-d4 as Internal Standard

Concentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Cyclohexanone-d4 (IS)Peak Area Ratio (Analyte/IS)
115,000100,0000.150
576,000101,0000.752
10152,000100,5001.512
25380,00099,8003.808
50755,000100,2007.535
1001,510,00099,90015.115

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization

For non-volatile or thermally labile compounds, or as an alternative to GC, HPLC is a suitable technique. For ketones like this compound, which lack a strong chromophore for UV detection, a derivatization step is necessary. The most common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1]

Principle

This compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized standards. An internal standard can also be employed in this method to improve accuracy.

Recommended Internal Standard

A suitable internal standard for this HPLC method would be another ketone that is not present in the sample and has a similar reactivity with DNPH and chromatographic behavior. 2-Heptanone (B89624) can be considered as a potential internal standard.

Experimental Protocol

1. Preparation of Stock Solutions:

  • This compound Stock Solution (1000 µg/mL): Prepare as described in the GC-MS method.

  • Internal Standard (2-Heptanone) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-heptanone and dissolve it in 100 mL of acetonitrile (B52724).

  • DNPH Solution (2 mg/mL): Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 1% (v/v) phosphoric acid.

2. Derivatization and Preparation of Calibration Standards:

  • Prepare a series of calibration standards of this compound in acetonitrile (1 to 100 µg/mL).

  • To 1 mL of each standard, add 1 mL of the DNPH solution and a constant amount of the 2-heptanone internal standard working solution (to achieve a final concentration of 10 µg/mL).

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • Cool to room temperature before injection.

3. Sample Preparation:

  • Extract the sample as described in the GC-MS method, using acetonitrile as the final solvent.

  • To 1 mL of the sample extract, add 1 mL of the DNPH solution and the internal standard.

  • Proceed with the derivatization reaction as described for the calibration standards.

4. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-15 min: 60% to 90% acetonitrile.

    • 15-20 min: 90% acetonitrile.

    • 20-25 min: 90% to 60% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) set at 365 nm.

Data Analysis and Expected Results

Similar to the GC-MS method, a calibration curve is generated by plotting the peak area ratio of the derivatized this compound to the derivatized 2-heptanone against the concentration of this compound. This method is expected to provide good linearity and sensitivity for the quantification of this compound.

Table 2: HPLC-UV Quantification Data for this compound-DNPH Derivative using 2-Heptanone-DNPH as Internal Standard

Concentration of this compound (µg/mL)Peak Area of this compound-DNPHPeak Area of 2-Heptanone-DNPH (IS)Peak Area Ratio (Analyte/IS)
125,000150,0000.167
5126,000151,0000.834
10253,000150,5001.681
25630,000149,8004.206
501,265,000150,2008.422
1002,520,000149,90016.811

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comparison of Methods

FeatureGC-MS with Internal StandardHPLC-UV with Derivatization and Internal Standard
Principle Separation of volatile compounds followed by mass-based detection.Chemical derivatization followed by separation of less volatile derivatives and UV detection.
Sample Preparation Simpler, direct injection possible for clean samples.Requires a derivatization step, which adds time and potential for error.
Selectivity High, due to mass fragmentation patterns.Moderate, relies on chromatographic separation and UV absorbance.
Sensitivity Generally very high, especially in SIM mode.Good, enhanced by the high molar absorptivity of the DNPH derivative.
Instrumentation Requires a GC-MS system.Requires an HPLC system with a UV detector.
Internal Standard Stable isotope-labeled analog (e.g., cyclohexanone-d4) is ideal.A structurally similar compound that reacts with the derivatizing agent (e.g., 2-heptanone).
Advantages High specificity, no derivatization needed, suitable for complex matrices.Wider availability of instrumentation, suitable for non-volatile matrices.
Disadvantages Requires a more specialized instrument, analyte must be volatile.Derivatization can be time-consuming and may not be 100% efficient.

Alternative Method: External Standard Calibration

For routine analysis where high accuracy is not the primary concern or when a suitable internal standard is unavailable, an external standard calibration can be employed.

Principle

A series of calibration standards of the analyte are prepared and analyzed. A calibration curve is constructed by plotting the peak area of the analyte against its concentration.[2][3] The concentration of the analyte in the unknown samples is then determined by comparing its peak area to the calibration curve.

Drawbacks

This method is more susceptible to errors arising from variations in injection volume and matrix effects, which can affect the accuracy and precision of the results.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of this compound using the internal standard method with GC-MS and an external standard method.

GCMS_Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (this compound) cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Internal Standard Stock (Cyclohexanone-d4) stock_is->cal_standards sample_prep Sample Preparation (Extraction + IS Addition) stock_is->sample_prep gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms peak_integration Peak Area Integration gcms->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve from Standards quantification Quantify Analyte in Sample ratio_calc->quantification from Sample cal_curve->quantification

GC-MS Internal Standard Workflow

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (this compound) cal_standards Calibration Standards stock_analyte->cal_standards instrument_analysis GC-FID or GC-MS Analysis cal_standards->instrument_analysis sample_prep Sample Preparation (Extraction) sample_prep->instrument_analysis peak_integration Peak Area Integration instrument_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve from Standards quantification Quantify Analyte in Sample peak_integration->quantification from Sample cal_curve->quantification

External Standard Workflow

Conclusion

For the accurate and precise quantification of this compound, the use of an internal standard is highly recommended. The GC-MS method with a deuterated internal standard such as cyclohexanone-d4 offers the highest selectivity and is ideal for complex matrices. The HPLC-UV method with derivatization provides a viable alternative, particularly when GC-MS is not available. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation. The external standard method, while simpler, should be used with caution due to its susceptibility to analytical errors.

References

A Researcher's Guide to the Quantification of 2,2,6-Trimethylcyclohexanone: A Comparative Analysis of Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and related fields, the accurate and precise quantification of volatile organic compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of 2,2,6-trimethylcyclohexanone (B1581249), a volatile cyclic ketone relevant in various scientific domains. While specific validated performance data for this compound is not extensively published, this document draws upon established methods for structurally similar analytes to provide a robust comparative framework. The primary focus is on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based techniques, with supporting data from validated methods for other cyclohexanone (B45756) derivatives.

At a Glance: Method Comparison

The selection of an appropriate analytical method for the quantification of this compound hinges on factors such as the sample matrix, required sensitivity, and the nature of the research question. Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the most prevalent technique for volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for derivatized forms of the analyte or when GC is not available.

The following table summarizes the key performance characteristics of common analytical techniques based on validated methods for cyclohexanone and its derivatives. These values can serve as a benchmark for methods to be developed for this compound.

ParameterGC-FIDGC-MSHPLC-UV
Typical Analytes Volatile CompoundsVolatile & Semi-Volatile CompoundsNon-Volatile or Derivatized Compounds
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.78 mg/L (for Cyclohexanol)[1]Typically in the low µg/L to ng/L range~0.01 µg/mL (for a BHMC derivative)[2][3]
Limit of Quantification (LOQ) ~1.86 mg/L (for Cyclohexanol)[1]Typically in the µg/L range~0.02 µg/mL (for a BHMC derivative)[2][3]
Precision (%RSD) < 5%< 15%< 2% (Intra- and inter-day for a BHMC derivative)[2][3]
Accuracy (Recovery %) Typically 90-110%Typically 80-120%94-97% (for a BHMC derivative)[3]

In-Depth Analysis of Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like this compound due to its high sensitivity, selectivity, and ability to identify compounds based on their mass spectra.[4][5] When combined with Headspace Solid-Phase Microextraction (HS-SPME), it offers a solvent-free and sensitive method for extracting volatile analytes from various matrices.[6]

Strengths:

  • High Specificity: Mass spectrometric detection provides a high degree of certainty in compound identification.

  • Excellent Sensitivity: Capable of detecting and quantifying trace levels of analytes.

  • Versatility: Applicable to a wide range of volatile and semi-volatile compounds.

Limitations:

  • Requires derivatization for non-volatile compounds.

  • Matrix effects can influence accuracy and precision.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less common for highly volatile compounds, HPLC-UV can be a viable alternative, particularly if the analyte possesses a chromophore or can be derivatized to introduce one. A validated HPLC-UV/VIS method has been successfully used for the quantification of a cyclohexanone derivative, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), in rat plasma, demonstrating good sensitivity and precision.[2][3]

Strengths:

  • Robust and Reliable: A well-established and widely available technique.

  • Suitable for Non-Volatile Analytes: Ideal for compounds that are not amenable to GC.

Limitations:

  • Lower Sensitivity for Volatiles: Generally less sensitive than GC for volatile compounds.

  • Requires a Chromophore: The analyte must absorb UV-Vis light for detection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of volatile cyclic ketones.

Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from methods used for the analysis of volatile compounds in complex matrices.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Add a suitable internal standard.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

4. Quantification:

  • Create a calibration curve using standards of this compound.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on the validated method for a cyclohexanone derivative.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard.

  • Add an extraction solvent (e.g., 95% ethyl acetate (B1210297) and 5% methanol).[3]

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detector set at the wavelength of maximum absorbance for the analyte or its derivative.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the quantification of this compound using HS-SPME-GC-MS and a general validation workflow.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample vial Headspace Vial sample->vial equilibration Equilibration vial->equilibration is Internal Standard is->vial salt Salt Solution salt->vial extraction Extraction equilibration->extraction desorption Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

validation_workflow method_development Analytical Method Development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range method_development->linearity accuracy Accuracy method_development->accuracy precision Precision (Repeatability & Intermediate) method_development->precision robustness Robustness method_development->robustness validated_method Validated Method specificity->validated_method lod_loq LOD & LOQ linearity->lod_loq lod_loq->validated_method accuracy->validated_method precision->validated_method robustness->validated_method

Caption: General workflow for analytical method validation.

References

A Comparative Guide to the Detection and Quantification of 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of 2,2,6-trimethylcyclohexanone (B1581249), a volatile organic compound. While specific performance data for this analyte is limited in publicly available literature, this document compiles relevant data for structurally similar compounds, primarily other cyclic ketones and volatile organic compounds (VOCs), to provide a comparative framework. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with alternative methods also discussed to offer a broader perspective for analytical method selection.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in this regard. The following table summarizes typical LOD and LOQ values obtained for similar volatile organic compounds and ketones using various analytical techniques. It is important to note that these values are highly dependent on the specific instrumentation, sample matrix, and method parameters.

Analytical MethodCompound TypeSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS with Purge and Trap Volatile Organic CompoundsWater0.10 µg/LNot Specified[1]
Headspace GC-MS Ketones and other VOCsWater / SoilNot specifiedCalibration range starts at ~0.05-0.1 mg/L[2]
Headspace SPME-GC-MS Aldehydes, Ketones, AlcoholsAlmond Beverages0.33–1.67 ng/g1–5 ng/g
SIFT-MS BTEX and ChloroformWater0.26 - 0.45 µg/L0.87 - 1.5 µg/L[3]
SIFT-MS BTEXSoil12 ng/g40 ng/g[3]
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) Volatile Organic CompoundsAirLow pptV rangeNot Specified[4]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing analytical results. Below are representative methodologies for the analysis of volatile compounds using GC-MS and an overview of an alternative direct-injection mass spectrometry technique.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (SPME)

GC-MS is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly suitable for extracting volatile analytes from a sample matrix into the headspace, where they are then adsorbed onto a coated fiber and transferred to the GC-MS for analysis.[6]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., in a sealed vial) InternalStandard Addition of Internal Standard Sample->InternalStandard Ensures accuracy Equilibration Equilibration at Controlled Temperature InternalStandard->Equilibration SPME_Fiber Exposure of SPME Fiber to Headspace Equilibration->SPME_Fiber Analyte Partitioning Adsorption Adsorption of Analytes onto Fiber Coating SPME_Fiber->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption Analyte Transfer Separation Chromatographic Separation (GC Column) Desorption->Separation Ionization Electron Ionization (MS Source) Separation->Ionization Detection Mass-to-Charge Ratio Detection (MS Detector) Ionization->Detection Identification Compound Identification (Mass Spectrum Library) Detection->Identification Data Acquisition Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the analysis of volatile compounds by HS-SPME-GC-MS.

Detailed Protocol:

  • Sample Preparation: An accurately weighed or measured amount of the sample is placed into a headspace vial. An internal standard is added to improve the accuracy and precision of the quantification. The vial is sealed and placed in a temperature-controlled autosampler for equilibration, allowing the volatile analytes to partition into the headspace.[6]

  • HS-SPME: An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample vial for a defined period. The volatile analytes adsorb onto the fiber coating.

  • GC-MS Analysis:

    • Injection: The SPME fiber is then introduced into the hot inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

    • Separation: The desorbed analytes are carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The separation is achieved based on the different boiling points and affinities of the compounds for the stationary phase of the column.

    • Detection: As the separated compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole). A detector records the abundance of each fragment.

  • Data Analysis:

    • Identification: The resulting mass spectrum of each chromatographic peak is compared to a library of known spectra (e.g., NIST) for compound identification.

    • Quantification: The concentration of the analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the analyte.

Alternative Analytical Technologies

While GC-MS is a powerful technique, other methods offer advantages in terms of speed and on-site analysis capabilities.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique for the direct analysis of volatile compounds in air or headspace without the need for chromatography.[3] It utilizes soft chemical ionization with selected reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) to quantify VOCs at trace levels.[3]

Principle of Operation:

SIFTMS_Pathway cluster_source Ion Source cluster_reaction Flow Tube cluster_detection Mass Spectrometer Reagent_Gas Reagent Gas (e.g., H₂O) Ion_Generation Microwave Discharge Reagent_Gas->Ion_Generation Reagent_Ions Reagent Ions (H₃O⁺, NO⁺, O₂⁺) Ion_Generation->Reagent_Ions Reaction_Zone Chemical Ionization (Analyte + Reagent Ions) Reagent_Ions->Reaction_Zone Injection Sample_Inlet Sample Introduction Sample_Inlet->Reaction_Zone Product_Ions Product Ions Reaction_Zone->Product_Ions Mass_Analyzer Quadrupole Mass Analyzer Product_Ions->Mass_Analyzer Ion Transfer Detector Ion Detector Mass_Analyzer->Detector Data_Output Real-time Concentration Detector->Data_Output

Caption: Simplified signaling pathway of Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

Key Features:

  • Real-time Analysis: Provides instantaneous quantification without the need for sample preparation or chromatographic separation.[3]

  • High Sensitivity: Can achieve detection limits in the parts-per-trillion by volume (pptV) range.[4]

  • Selectivity: The use of multiple reagent ions can help to differentiate between isobaric compounds.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is another direct-injection mass spectrometry technique used for the online monitoring of VOCs.[7] It primarily uses proton transfer from hydronium ions (H₃O⁺) to ionize analytes with a proton affinity higher than that of water.[7]

Key Features:

  • Fast Response Time: Enables real-time monitoring of volatile compound concentrations.

  • Low Detection Limits: Capable of detecting compounds at very low concentrations.[7]

  • Soft Ionization: Minimizes fragmentation of the analyte molecules, resulting in simpler mass spectra that are easier to interpret.

Conclusion

For applications requiring rapid, real-time analysis, alternative methods like SIFT-MS and PTR-MS present compelling advantages. These techniques eliminate the need for chromatography, offering immediate results with high sensitivity, which can be particularly beneficial for process monitoring or high-throughput screening. The choice of the most appropriate analytical technique will ultimately depend on the specific research or development needs, including the required sensitivity, sample throughput, and the nature of the sample matrix.

References

Lack of Specific Cross-Reactivity Data for 2,2,6-Trimethylcyclohexanone in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of scientific literature and public databases have revealed no specific experimental data on the cross-reactivity of 2,2,6-trimethylcyclohexanone (B1581249) in immunoassays. This compound, a cyclic ketone, has not been identified as a significant cross-reactant in the context of commonly performed immunoassays for drugs of abuse, steroid hormones, or other therapeutic drugs for which cross-reactivity is a known issue.[1][2][3]

Immunoassay cross-reactivity is a phenomenon where a substance structurally similar to the target analyte can bind to the assay's antibodies, leading to inaccurate results.[2][4] The degree of cross-reactivity depends on the specificity of the antibodies used and the structural similarity between the analyte and the interfering substance.[5][6] While general principles of cross-reactivity for cyclic ketones exist, particularly in steroid and mycotoxin immunoassays, specific data for this compound is not available.[1]

For researchers investigating the potential immunochemical detection of this compound or its interference in existing assays, it would be necessary to perform specific cross-reactivity studies. Below is a guide on how such a study would be structured, including hypothetical data presentation and relevant experimental protocols.

Hypothetical Comparison of Cross-Reactivity

While no specific data exists for this compound, the following table illustrates how cross-reactivity data would be presented. This table is based on typical data from immunoassay validation studies for other small molecules. The values presented are for illustrative purposes only.

Table 1: Hypothetical Cross-Reactivity of an Antibody Targeting a Structural Analog of this compound

CompoundStructureConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)*
Target Analyte (Structure of hypothetical target)10100
This compound C₉H₁₆O> 10,000< 0.1
Cyclohexanone C₆H₁₀O5,0000.2
3,3,5-Trimethylcyclohexanone C₉H₁₆O8001.25
Menthol C₁₀H₂₀O> 10,000< 0.1

*Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

A common method to determine the cross-reactivity of small molecules in immunoassays is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an antibody against a target analyte with structurally related compounds.

Materials:

  • 96-well microtiter plates

  • Target analyte standard

  • This compound and other potential cross-reactants

  • Specific primary antibody against the target analyte

  • Coating antigen (analyte conjugated to a carrier protein like BSA or OVA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound coating antigen.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction:

    • A standard curve is prepared by adding varying concentrations of the target analyte to a set of wells.

    • For cross-reactivity assessment, varying concentrations of this compound and other potential cross-reactants are added to separate wells.

    • The primary antibody is then added to all wells at a predetermined optimal dilution.

    • The plate is incubated for 1-2 hours at room temperature, allowing the free analyte/cross-reactant and the coated antigen to compete for binding to the primary antibody.[1]

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzyme reaction is stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The IC50 values for the target analyte and each potential cross-reactant are calculated from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula mentioned above.

Visualizations

Competitive_Immunoassay_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with Coating Antigen Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample 5a. Add Sample or Cross-reactant Wash2->Add_Sample Add_Antibody 5b. Add Primary Antibody Add_Sample->Add_Antibody Incubate_Comp 5c. Incubate Add_Antibody->Incubate_Comp Wash3 6. Wash Incubate_Comp->Wash3 Add_Sec_Ab 7. Add Secondary Antibody-Enzyme Conjugate Wash3->Add_Sec_Ab Incubate_Det 8. Incubate Add_Sec_Ab->Incubate_Det Wash4 9. Wash Incubate_Det->Wash4 Add_Substrate 10. Add Substrate Wash4->Add_Substrate Incubate_Color 11. Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop 12. Add Stop Solution Incubate_Color->Add_Stop Read_Plate 13. Read Absorbance Add_Stop->Read_Plate

Competitive ELISA Workflow for Cross-Reactivity Assessment.

Cross_Reactivity_Logic cluster_experiment Experimental Assessment cluster_calculation Data Analysis Target Generate Dose-Response Curve for Target Analyte IC50_Target Calculate IC50 for Target Analyte Target->IC50_Target CrossReactant Generate Dose-Response Curve for Test Compound (e.g., this compound) IC50_Cross Calculate IC50 for Test Compound CrossReactant->IC50_Cross Calc_CR Calculate % Cross-Reactivity: (%CR) = (IC50_Target / IC50_Cross) * 100 IC50_Target->Calc_CR IC50_Cross->Calc_CR

Logical flow for determining percent cross-reactivity.

References

A Comparative Kinetic Study of 2,2,6-Trimethylcyclohexanone and Cyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the reactivity of cyclic ketones is a cornerstone of molecular architecture. This guide provides a comparative kinetic analysis of reactions involving 2,2,6-trimethylcyclohexanone (B1581249) and its parent compound, cyclohexanone (B45756). The focus is on understanding how substitution patterns, particularly steric hindrance, influence reaction rates. This objective comparison is supported by established chemical principles and detailed experimental methodologies relevant to researchers, scientists, and professionals in drug development.

Introduction to Reactivity of Substituted Cyclohexanones

The carbonyl group in cyclohexanones is a key reactive site for a multitude of organic transformations, including nucleophilic additions and oxidations. The rate and outcome of these reactions are profoundly influenced by the substitution pattern on the cyclohexyl ring. This compound, with its three methyl groups flanking the carbonyl, serves as an excellent case study for the impact of steric hindrance on reaction kinetics when compared to the unsubstituted cyclohexanone.

The Baeyer-Villiger Oxidation: A Case Study

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid. This reaction is particularly sensitive to the electronic and steric environment of the carbonyl group, making it an ideal choice for a comparative kinetic study.

Reaction Mechanism

The generally accepted mechanism for the Baeyer-Villiger oxidation involves the following key steps:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the peroxyacid: The peroxyacid attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.

  • Rearrangement: In the rate-determining step, a substituent on the ketone migrates to the adjacent oxygen of the peroxide group, leading to the formation of the ester or lactone and a carboxylic acid.

The migratory aptitude of the substituents is a critical factor in this reaction, with tertiary alkyl groups generally migrating faster than secondary, which are faster than primary alkyl groups.

Comparative Kinetic Data

CompoundStructureRelative Rate of Baeyer-Villiger OxidationKey Influencing Factor
CyclohexanoneC₆H₁₀OFastUnhindered access to the carbonyl group.
This compoundC₉H₁₆OVery SlowSevere steric hindrance from the three methyl groups adjacent to the carbonyl, impeding the approach of the nucleophile.

Note: The relative rates are based on established principles of steric hindrance in chemical reactions. While specific numerical values are not cited, the qualitative difference is well-supported by the scientific literature.

Experimental Protocols

To perform a comparative kinetic study of the Baeyer-Villiger oxidation of cyclohexanone and this compound, the following experimental protocol can be employed.

General Procedure for Baeyer-Villiger Oxidation

Materials:

  • Cyclohexanone

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (e.g., cyclohexanone or this compound, 1.0 mmol) in dichloromethane (10 mL).

  • Initiation of Reaction: Add m-CPBA (1.2 mmol) to the solution at room temperature. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes for cyclohexanone, and potentially much longer intervals for this compound), withdraw a small aliquot of the reaction mixture using a micropipette.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a two-phase mixture of saturated sodium bicarbonate solution and dichloromethane. The bicarbonate will neutralize the acidic components.

  • Workup of Aliquots: Shake the vial, separate the organic layer, and wash it with saturated sodium thiosulfate solution to remove any unreacted peroxyacid. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC-MS to determine the concentration of the starting ketone and the product lactone.

  • Data Analysis: Plot the concentration of the ketone versus time to determine the reaction rate. The initial rate can be determined from the slope of the curve at t=0. A comparison of the initial rates for cyclohexanone and this compound will provide a quantitative measure of their relative reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the Baeyer-Villiger oxidation.

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Sample Workup cluster_analysis Data Analysis prep1 Dissolve Ketone in DCM prep2 Add m-CPBA prep1->prep2 Initiate Reaction react Stir at Room Temperature prep2->react monitor Withdraw Aliquots at Intervals react->monitor Sampling quench Quench with NaHCO3 monitor->quench wash Wash with Na2S2O3 quench->wash dry Dry over MgSO4 wash->dry gcms GC-MS Analysis dry->gcms plot Plot Concentration vs. Time gcms->plot rate Determine Reaction Rate plot->rate

Caption: Experimental workflow for the kinetic study of Baeyer-Villiger oxidation.

Conclusion

The kinetic comparison between this compound and cyclohexanone in the Baeyer-Villiger oxidation starkly illustrates the profound impact of steric hindrance on reaction rates. While cyclohexanone undergoes oxidation at a reasonable rate, the bulky methyl groups in this compound create a significant steric shield around the carbonyl group, drastically reducing its reactivity. This principle of steric hindrance is a fundamental concept in organic chemistry and is critical for predicting and controlling the outcomes of chemical reactions in various applications, including drug design and synthesis. The provided experimental protocol offers a practical framework for quantitatively assessing these differences in a laboratory setting.

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for 2,2,6-Trimethylcyclohexanone Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step. This guide provides a comparative overview of chiral stationary phases (CSPs) for the separation of 2,2,6-trimethylcyclohexanone (B1581249), a chiral ketone of interest in various chemical syntheses. By presenting available experimental data and detailed protocols, this document aims to facilitate the selection of an appropriate chromatographic method for its enantioselective analysis.

The separation of this compound enantiomers has been successfully achieved using gas chromatography (GC) with cyclodextrin-based chiral stationary phases. While comprehensive comparative studies are limited, existing data provides valuable insights into the performance of specific CSPs. This guide focuses on presenting the available data to aid in method development.

Performance of Chiral Stationary Phases

Currently, detailed chromatographic data for the chiral separation of this compound is available for a limited number of gas chromatography columns. The following table summarizes the performance of a cyclodextrin-based CSP for which experimental data has been published.

Chiral Stationary Phase (CSP)Column TypeSeparation Factor (α)Resolution (Rs)Retention Factor (k')
Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinCapillary GC1.04Not ReportedNot Reported

Note: The lack of extensive comparative data highlights the need for further studies to evaluate a broader range of modern chiral stationary phases for the separation of this compound.

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and adapting separation methods. Below are the protocols corresponding to the data presented above.

Gas Chromatography (GC) Method

Chiral Stationary Phase: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin

  • Column: Capillary column coated with the chiral stationary phase.

  • Column Temperature: 80 °C

  • Carrier Gas: Nitrogen

  • Injection: Split injection

  • Detector: Flame Ionization Detector (FID)

Experimental Workflow

The general workflow for the chiral separation of this compound involves sample preparation, chromatographic separation, and data analysis. The following diagram illustrates this process.

G cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis prep1 Dissolve Racemic This compound in a suitable solvent chrom1 Inject sample into GC or HPLC system prep1->chrom1 chrom2 Separation of enantiomers on the chiral stationary phase chrom1->chrom2 analysis1 Detect separated enantiomers (e.g., FID for GC) chrom2->analysis1 analysis2 Calculate chromatographic parameters (α, Rs, k') analysis1->analysis2

Caption: Experimental workflow for the chiral separation of this compound.

Future Perspectives

The available data primarily focuses on a specific cyclodextrin-based GC column. To provide a more comprehensive comparison, further research is needed to evaluate the performance of other types of chiral stationary phases, including:

  • Other derivatized cyclodextrin-based GC columns: A systematic comparison of different cyclodextrin (B1172386) derivatives could reveal optimal selectors for this analyte.

  • Polysaccharide-based HPLC columns: Chiral stationary phases like those based on cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak®) are widely used for separating a broad range of chiral compounds and may offer effective separation of this compound in high-performance liquid chromatography (HPLC).

The generation of such data would enable a more thorough comparison and provide researchers with a broader array of validated methods to choose from for the enantioselective analysis of this compound.

Conformational Analysis of 2,2,6-Trimethylcyclohexanone and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclohexanones is a critical area of study in organic chemistry and drug development, as the three-dimensional structure of a molecule profoundly influences its reactivity and biological activity. This guide provides a detailed comparative analysis of the conformational preferences of 2,2,6-trimethylcyclohexanone (B1581249) and its isomers, supported by theoretical principles and available experimental data.

Introduction to Conformational Analysis of Substituted Cyclohexanones

Cyclohexane (B81311) and its derivatives predominantly adopt a chair conformation to minimize angular and torsional strain. In substituted cyclohexanones, the introduction of alkyl groups and a carbonyl function significantly influences the conformational equilibrium. The stability of a particular conformation is primarily dictated by the steric interactions between the substituents and the ring atoms. A key factor is the minimization of 1,3-diaxial interactions, where axial substituents on the same face of the ring experience steric repulsion.

The preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk. For a methyl group, the A-value is approximately 1.74 kcal/mol.[1][2]

Conformational Analysis of this compound

In this compound, the cyclohexane ring is substituted with two methyl groups at the C2 position and one methyl group at the C6 position. The presence of the gem-dimethyl group at C2 significantly impacts the conformational equilibrium.

Due to the presence of an axial methyl group in both possible chair conformations, this compound is expected to exist as a mixture of two rapidly interconverting chair conformers. However, the chair conformation where the C6-methyl group is in the equatorial position is anticipated to be more stable to minimize 1,3-diaxial interactions. The steric hindrance offered by the three methyl groups in this compound is significant enough to prevent the formation of a cyanohydrin in good yield, a reaction that readily occurs with cyclohexanone (B45756) itself.[1]

Key Steric Interactions in this compound:

  • 1,3-Diaxial Interactions: An axial methyl group at C6 would experience significant steric strain from the axial methyl group at C2 and the axial hydrogen at C4.

  • Gauche Interactions: The equatorial methyl group at C6 will have gauche interactions with the C5 methylene (B1212753) group.

Comparison with Isomers

A direct experimental comparison of the conformational equilibria of this compound with its isomers is not extensively documented in the literature. However, a qualitative comparison can be made based on the principles of steric hindrance.

IsomerExpected Predominant Conformer(s)Key Steric Considerations
This compound Chair conformation with the C6-methyl group in the equatorial position.The gem-dimethyl group at C2 restricts ring flexibility. The major conformer avoids a 1,3-diaxial interaction between the C6-methyl and a C2-methyl group.
cis-2,6-Dimethylcyclohexanone Exists as a mixture of two rapidly interconverting chair conformations of similar energy. In each, one methyl group is axial and the other is equatorial.The two methyl groups are on the same side of the ring. Ring inversion leads to an equivalent conformation in terms of energy.
trans-2,6-Dimethylcyclohexanone Predominantly exists in a diequatorial conformation.The diequatorial conformer is significantly more stable as it avoids 1,3-diaxial interactions. The diaxial conformer would have two destabilizing 1,3-diaxial interactions.

Experimental Methodologies

The conformational analysis of substituted cyclohexanones is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

Low-Temperature NMR Spectroscopy

Objective: To slow down the rapid chair-chair interconversion on the NMR timescale, allowing for the direct observation and quantification of individual conformers.

Protocol:

  • Sample Preparation: A dilute solution of the trimethylcyclohexanone (B1229504) isomer is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, methanol, or toluene) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • A standard ¹H and ¹³C NMR spectrum is acquired at room temperature to observe the time-averaged signals.

    • The sample is then cooled to a low temperature (typically between -60 °C and -100 °C) until the signals for the individual conformers are resolved. The temperature at which the signals coalesce can be used to determine the energy barrier for ring inversion.

    • ¹H and ¹³C NMR spectra are recorded at this low temperature.

  • Data Analysis:

    • The signals for each conformer are assigned based on their chemical shifts and coupling constants. Axial protons typically resonate at a higher field (lower ppm) and exhibit larger coupling constants with adjacent axial protons compared to equatorial protons.

    • The relative populations of the conformers are determined by integrating the corresponding signals in the ¹H NMR spectrum.

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq).

Computational Modeling

Objective: To calculate the relative energies and geometries of the different possible conformations of the trimethylcyclohexanone isomers.

Protocol:

  • Structure Building: The 3D structures of the different chair and boat conformations of the trimethylcyclohexanone isomers are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Energy Minimization and Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT) or molecular mechanics force fields.

  • Data Analysis: The calculated relative energies provide an estimate of the conformational populations. Geometric parameters such as bond lengths, bond angles, and dihedral angles can be analyzed to understand the steric interactions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conformational analysis of a substituted cyclohexanone using a combination of experimental and computational methods.

Conformational_Analysis_Workflow cluster_synthesis Compound Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Trimethylcyclohexanone Isomer NMR_Acquisition Low-Temperature NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR_Acquisition Sample Modeling Molecular Modeling Synthesis->Modeling Data_Processing NMR Data Processing and Analysis NMR_Acquisition->Data_Processing Conformer_Ratio Determine Conformer Ratio and ΔG° Data_Processing->Conformer_Ratio Comparison Comparison of Experimental and Computational Data Conformer_Ratio->Comparison Conf_Search Conformational Search Modeling->Conf_Search Energy_Calc Energy Calculations (DFT/MM) Conf_Search->Energy_Calc Structure_Analysis Analysis of Steric Interactions Energy_Calc->Structure_Analysis Structure_Analysis->Comparison Conclusion Elucidation of Conformational Preferences Comparison->Conclusion

Caption: Workflow for Conformational Analysis.

Conclusion

The conformational analysis of this compound and its isomers reveals the intricate interplay of steric effects in determining molecular geometry. While direct comparative experimental data is limited, a thorough understanding of the principles of 1,3-diaxial interactions and steric strain allows for robust predictions of their conformational preferences. Low-temperature NMR spectroscopy and computational modeling serve as powerful and complementary tools for elucidating the conformational equilibria of these and other complex cyclic molecules, providing crucial insights for applications in drug design and stereoselective synthesis.

References

Comparative Analysis of 2,2,6-Trimethylcyclohexanone Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethylcyclohexanone (B1581249) is a chiral ketone utilized as a fragrance and flavoring agent. As with many chiral molecules, the individual enantiomers, (R)- and (S)-2,2,6-trimethylcyclohexanone, may exhibit distinct biological activities due to the stereospecific nature of interactions with biological receptors and enzymes. This guide aims to provide a comparative overview of the biological activities of these enantiomers, supported by available experimental data. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of specific comparative studies on the biological activities of the individual enantiomers of this compound.

Data Presentation

A thorough search for quantitative data comparing the biological activities of (R)- and (S)-2,2,6-trimethylcyclohexanone enantiomers did not yield any specific results. The majority of available information pertains to the racemic mixture. Safety assessments for the racemic compound have been conducted, indicating it is generally recognized as safe (GRAS) for its intended use as a flavoring agent. Toxicological studies have also focused on the racemate, providing no differentiation between the effects of the individual stereoisomers.

Consequently, a data table comparing pharmacological, toxicological, or sensory properties of the enantiomers cannot be constructed at this time due to the absence of published data.

Experimental Protocols

The absence of comparative biological data for the enantiomers of this compound means there are no specific experimental protocols to report for such a comparison. Methodologies for the analysis of the racemic mixture in fragrance and flavor applications are available, but these do not extend to the differential biological effects of the individual enantiomers.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature detailing the specific signaling pathways modulated by either the (R)- or (S)-enantiomer of this compound. Therefore, a diagram of a signaling pathway cannot be provided.

To facilitate future research in this area, a generalized experimental workflow for comparing the biological activities of chiral compounds is presented below.

experimental_workflow cluster_synthesis Chiral Synthesis/Separation cluster_bioassay Biological Assays cluster_analysis Data Analysis and Comparison synthesis Synthesis of Racemic This compound separation Chiral Chromatography (e.g., SFC, HPLC) synthesis->separation enantiomers (R)- and (S)-Enantiomers (>99% ee) separation->enantiomers in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) enantiomers->in_vitro Test Compounds cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) enantiomers->cell_based Test Compounds in_vivo In Vivo Studies (Animal Models) (e.g., Acute Toxicity, Behavioral Effects) enantiomers->in_vivo Test Compounds data_collection Data Collection (e.g., IC50, LD50, Behavioral Scores) in_vitro->data_collection cell_based->data_collection in_vivo->data_collection statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) data_collection->statistical_analysis comparison Comparative Assessment of Enantiomer Activity statistical_analysis->comparison

Caption: A generalized workflow for the comparative biological evaluation of chiral molecules.

Conclusion and Future Directions

The biological activities of the individual enantiomers of this compound remain largely unexplored in the public domain. While the racemic mixture has a history of safe use as a flavor and fragrance ingredient, the potential for stereospecific biological effects cannot be dismissed without dedicated comparative studies. Future research should focus on the chiral synthesis or separation of the (R)- and (S)-enantiomers, followed by a systematic evaluation of their individual pharmacological, toxicological, and sensory properties. Such studies would provide valuable insights for researchers, scientists, and drug development professionals, potentially uncovering novel applications or identifying stereospecific hazards. The proposed experimental workflow provides a roadmap for undertaking such a comparative analysis.

Safety Operating Guide

Safe Disposal of 2,2,6-Trimethylcyclohexanone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,2,6-Trimethylcyclohexanone is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential safety and logistical information, offering a step-by-step operational plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can be harmful if inhaled or comes into contact with skin.[1][2][3] Before handling, it is crucial to be familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, eye protection, and face protection.[4]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3][4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][4] Use only non-sparking tools and take precautionary measures against static discharge.[2][3][4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

Spill Management

In the event of a spill, immediate action is necessary to prevent further hazards:

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[4]

  • Containment: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3][4]

  • Collection: Carefully sweep or shovel the absorbent material into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly. Wash contaminated clothing and gloves before reuse.[4]

Proper Disposal Procedures

The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[2][3][4] Do not dispose of this chemical down the drain or in the regular trash.[5] The following step-by-step guide outlines the process for preparing the chemical for disposal in a laboratory setting.

Operational Disposal Plan:

  • Waste Segregation:

    • Do not mix this compound waste with other, less hazardous wastes.[6]

    • Collect it in a designated, compatible, and properly sealed hazardous waste container.[7] Ketones are typically collected as non-halogenated organic solvent waste.[8]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7][9]

    • Include the full chemical name: "this compound."[7][9] Do not use abbreviations or chemical formulas.

    • List the approximate percentages of the constituents if it is a mixed waste stream.[7]

    • Indicate the associated hazards, such as "Flammable" and "Toxic."[9]

  • Waste Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be at or near the point of generation.[7]

    • Ensure the container is kept closed except when adding waste.[7] Do not leave funnels in the container.[7]

    • Store incompatible waste types separately to prevent accidental mixing.[9]

    • Leave a headspace of 5-10% in the container to allow for expansion.[7]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[7]

    • Provide all necessary information about the waste to the disposal service.

Quantitative Data Summary

There is no quantitative data available in the search results regarding specific disposal limits or concentrations. Disposal regulations are qualitative and procedural.

Experimental Protocols

No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are provided in the search results. The standard and recommended procedure is collection, proper labeling, and disposal via a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate Waste: Collect in a Designated Container ventilation->segregate labeling Label Container: 'Hazardous Waste', Chemical Name, Hazards segregate->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage closure Keep Container Securely Closed storage->closure contact_ehs Contact Environmental Health & Safety (EHS) for Pickup closure->contact_ehs end End: Professional Disposal via Approved Waste Plant contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2,6-Trimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,2,6-Trimethylcyclohexanone (CAS No. 2408-37-9). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This chemical is a flammable liquid and vapor that can cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before and during use.[4] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.[4]
Face Protection Face shieldA face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[4]
Body Protection Laboratory coat or gownA flame-resistant lab coat should be worn.[4] Ensure it is buttoned and fits properly to cover as much skin as possible.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
Foot Protection Closed-toe shoesAppropriate shoes that cover the entire foot must be worn.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible.

  • Assemble all necessary equipment and PPE before handling the chemical.

  • Remove all potential ignition sources from the work area.[1][5]

2. Handling:

  • Conduct all handling of this compound within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Ground and bond containers when transferring the chemical to prevent static discharge.[1][5]

  • Use only non-sparking tools.[1][5]

  • Avoid contact with skin and eyes.[6]

  • Keep the container tightly closed when not in use.[1][5]

3. Post-Handling:

  • Wash hands thoroughly after handling.

  • Decontaminate the work area.

  • Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, and pipette tips, must be collected in a designated hazardous waste container.[7]

  • Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not pour down the drain.

2. Waste Storage:

  • Store hazardous waste in a clearly labeled, sealed, and compatible container.

  • Keep the waste container in a designated, well-ventilated, and secure area.

3. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials & PPE prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 handle2 Transfer Chemical with Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 disp1 Collect Contaminated Materials handle3->disp1 If generating waste post2 Wash Hands Thoroughly post1->post2 post3 Properly Store Chemical post2->post3 disp2 Store in Labeled Hazardous Waste Container disp1->disp2 disp3 Dispose via EHS Guidelines disp2->disp3

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.